conformational preferences and pseudorotation of 4-imidazolidinone derivatives
An In-Depth Technical Guide to the Conformational Preferences and Pseudorotation of 4-Imidazolidinone Derivatives Abstract The 4-imidazolidinone scaffold is a privileged heterocyclic motif integral to medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Conformational Preferences and Pseudorotation of 4-Imidazolidinone Derivatives
Abstract
The 4-imidazolidinone scaffold is a privileged heterocyclic motif integral to medicinal chemistry, catalysis, and drug development.[1][2] Its biological activity and stereochemical influence are intrinsically linked to the three-dimensional conformation of its five-membered ring. This guide provides a comprehensive exploration of the conformational landscape of 4-imidazolidinone derivatives. We will dissect the principles of puckering and pseudorotation, detail the primary analytical and computational methodologies for their characterization, and analyze the key factors governing their conformational preferences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important chemical class.
The Conformational Landscape of 4-Imidazolidinone Rings
Unlike their aromatic counterparts, saturated five-membered rings are not planar. To alleviate bond angle and eclipsing strain, the 4-imidazolidinone ring adopts a puckered conformation.[3] The dynamic interconversion between these puckered forms is a low-energy process known as pseudorotation.
Envelope and Twist Conformations: The Canonical Forms
The conformational flexibility of the 4-imidazolidinone ring is best described by two principal, non-planar geometries:
Envelope (E) Conformation: Four atoms are coplanar, with the fifth atom displaced out of this plane. The conformation is designated by the out-of-plane atom (e.g., C5-endo or N1-exo).
Twist (T) Conformation: No four atoms are coplanar. Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
These conformations are not static but represent points on a continuous, low-energy interconversion pathway.
Pseudorotation: A Continuous Conformational Itinerary
The interconversion between the various envelope and twist forms occurs without passing through a high-energy planar state. This seamless transition is termed pseudorotation.[4][5] The entire circuit of possible conformations can be visualized as a wheel, where specific points correspond to distinct E and T forms. The exact conformation at any given moment can be described by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (q). The equilibrium between these conformations is often rapid on the NMR timescale at room temperature.[6]
Caption: Figure 1: Pseudorotation Pathway of a 4-Imidazolidinone Ring.
A Multi-Pronged Approach to Conformational Analysis
A definitive understanding of 4-imidazolidinone conformation requires an integrated approach, leveraging the strengths of solution-state spectroscopy, solid-state diffraction, and in-silico modeling. Each technique provides a unique and complementary piece of the puzzle.
A Technical Guide to the Regioselective Synthesis of 3-Hydroxy-2,2-dimethyl-4-imidazolidinone
Executive Summary The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated potential as anticon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated potential as anticonvulsants, antiarrhythmics, and anticancer agents.[2][3] This guide provides an in-depth examination of the regioselective synthesis of a specific analogue, 3-hydroxy-2,2-dimethyl-4-imidazolidinone. The core of this synthesis is a highly efficient and regioselective condensation reaction between glycine hydroxamic acid and acetone.[4] We will dissect the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed experimental protocol suitable for laboratory execution, and discuss the analytical characterization of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific synthetic pathway.
Introduction to the Imidazolidinone Core and Synthetic Goal
The imidazolidin-4-one ring system is a valuable heterocyclic motif due to its structural similarity to other widely used lactams and its capacity for diverse functionalization.[5] The introduction of a hydroxyl group at the N-3 position, as seen in 3-hydroxy-2,2-dimethyl-4-imidazolidinone, creates a cyclic hydroxamic acid. This functional group is a known metal-chelating moiety and can act as a key pharmacophore in enzyme inhibitors.
The primary challenge in synthesizing substituted imidazolidinones is controlling the regiochemistry, especially when using unsymmetrical precursors. The synthetic pathway detailed herein overcomes this challenge by leveraging the inherent reactivity differences within the starting materials to achieve a single, desired constitutional isomer.
Our objective is to present a scientifically robust guide to the following transformation:
Caption: Overall synthetic transformation.
Mechanistic Rationale and Basis for Regioselectivity
The synthesis of 3-hydroxy-2,2-dimethyl-4-imidazolidinone via the condensation of glycine hydroxamic acid with acetone is a classic example of nucleophilic addition to a carbonyl followed by intramolecular cyclization. The high regioselectivity of this reaction is not accidental but is dictated by the differential nucleophilicity of the two nitrogen atoms in the glycine hydroxamic acid molecule.
Causality of Experimental Choice:
The primary amine (-NH₂) of glycine hydroxamic acid is significantly more nucleophilic and less sterically hindered than the nitrogen of the hydroxamic acid moiety (-NHOH). Consequently, the initial attack on the electrophilic carbonyl carbon of acetone occurs exclusively via the primary amine. This step is the regiochemical determining step.
The proposed mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of the primary amine of glycine hydroxamic acid attacks the carbonyl carbon of acetone, forming a zwitterionic tetrahedral intermediate (hemiaminal).
Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a Schiff base (or imine) intermediate.
Intramolecular Cyclization (Tautomerization & Ring Closure): The lone pair on the hydroxylamine nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon. This 5-endo-trig cyclization is favorable and results in the formation of the five-membered imidazolidinone ring.
Protonation: A final proton transfer yields the stable, neutral product.
This sequence ensures that the acetone-derived gem-dimethyl group is positioned at C2, adjacent to the primary amine nitrogen (N1), while the hydroxyl group remains on N3.
Caption: Proposed reaction mechanism for regioselective synthesis.
Core Synthesis Protocol: A Self-Validating System
This protocol is based on the reported condensation of α-amino hydroxamic acids with ketones. The trustworthiness of this protocol lies in its simplicity and the thermodynamic stability of the final product, which drives the reaction to completion. The purification by crystallization ensures high purity, which can be readily validated by standard analytical techniques.
Acetone (reagent grade, used in excess as both reactant and solvent)
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Standard glassware for workup and recrystallization.
TLC plates (e.g., silica gel 60 F₂₅₄) and a suitable developing solvent system.
Reaction Execution:
To a round-bottom flask, add glycine hydroxamic acid (1.0 eq).
Add a significant excess of acetone (e.g., 10-20 eq, sufficient to act as the solvent).
Stir the suspension at room temperature. The reaction can be gently heated to reflux (approx. 56°C) to increase the rate, if necessary.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the glycine hydroxamic acid spot is no longer visible.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Remove the excess acetone under reduced pressure using a rotary evaporator. This will typically yield a crude solid.
The regioselectively formed product, being achiral, has been reported to crystallize from an acetone solution as chiral crystals.[4]
Perform recrystallization of the crude solid. A suitable solvent system might be a minimal amount of hot acetone, ethanol, or an ethanol/water mixture.
Cool the solution slowly to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Product Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-hydroxy-2,2-dimethyl-4-imidazolidinone.
Spectroscopic & Physical Data
The following table summarizes the expected data based on the compound's structure and typical values for related imidazolidinones.[6][7]
O-H and N-H stretchingC-H stretching (aliphatic)C=O stretching (amide carbonyl)
Crystallography
Chiral crystals, Space Group P2₁2₁2₁
Confirms the solid-state structure and packing, as reported in the literature.[4]
Broader Context: Alternative Synthetic Pathways
While the condensation method is highly effective for this specific target, the field of imidazolidinone synthesis is vast. Understanding alternative strategies provides valuable context for drug development professionals when designing analogues or novel scaffolds. Other established methods include:
Ugi and Other Multi-Component Reactions: These can rapidly generate highly substituted imidazolidinones from simple starting materials in a single pot.[8]
Palladium-Catalyzed Cyclizations: Aza-Heck reactions have been developed for synthesizing unsaturated imidazolidinones, offering a modern transition-metal-catalyzed approach.[1][9]
Cycloaddition Reactions: (3+2) cycloadditions between imines and other partners can provide stereocontrolled access to the imidazolidinone core.[8]
Redox-Annulations: The reaction of cyclic amines with α-ketoamides provides a redox-neutral pathway to fused polycyclic imidazolidinones.[10]
These alternative methods, while powerful, often require different starting materials and may not be suitable for installing the N3-hydroxy functionality, underscoring the utility of the specific condensation pathway detailed in this guide.
Conclusion
The regioselective synthesis of 3-hydroxy-2,2-dimethyl-4-imidazolidinone is reliably achieved through the direct condensation of glycine hydroxamic acid and acetone. The reaction's success is governed by fundamental principles of chemical reactivity, specifically the superior nucleophilicity of the primary amine which dictates the regiochemical outcome. The described protocol is straightforward, high-yielding, and produces a product that can be easily purified and validated by standard analytical methods. This guide provides the necessary technical details and scientific rationale for researchers to confidently replicate this synthesis and apply its principles to related targets.
References
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. [Link]
Ramgren, M. P., & Alexanian, E. J. (2018). Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Organic Letters, 20(18), 5862–5866. [Link]
Ramgren, M. P., & Alexanian, E. J. (2018). Synthesis of N-H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. PubMed. [Link]
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87. [Link]
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410. [Link]
Gomez, L., et al. (2002). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Molecules, 7(11), 815-823. [Link]
Rojas-León, D. M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(6), 1415. [Link]
Chen, F., & Alexanian, E. J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6356–6359. [Link]
de Oliveira, R. B., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Journal of the Brazilian Chemical Society. [Link]
Ab Initio Molecular Orbital Calculations for 3-Hydroxy-2,2-dimethylimidazolidin-4-one: Conformational Dynamics and Electronic Structure
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary and Scientific Context The compound 3-hydroxy-2,2-dime...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary and Scientific Context
The compound 3-hydroxy-2,2-dimethylimidazolidin-4-one is an achiral cyclic hydroxamic acid that plays a critical role as a precursor in the development of biocidal N-halamines and peptidomimetic therapeutics. Synthesized via the [1], this molecule exhibits a fascinating structural phenomenon: despite being achiral in solution, it undergoes spontaneous symmetry breaking to form chiral crystals in the
P212121
space group, yielding distinct
(P,1R,3S)
and
(M,1S,3R)
enantiomers[2].
Understanding the causality behind this spontaneous resolution, as well as the molecule's unique reactivity, requires rigorous ab initio molecular orbital calculations. This whitepaper provides an authoritative, self-validating computational protocol to map the potential energy surface (PES), analyze ring puckering dynamics, and extract the core electronic properties of this cyclic hydroxamic acid.
The Causality of Methodological Choices
In computational chemistry, the choice of theory level dictates the physical accuracy of the model. For 3-hydroxy-2,2-dimethylimidazolidin-4-one, the competing electronic effects—amide resonance, lone-pair repulsion between adjacent nitrogen and oxygen atoms, and steric hindrance from the gem-dimethyl group—demand high-level treatment.
Why Ab Initio (MP2) over standard DFT? While Density Functional Theory (e.g., B3LYP) is computationally efficient for mapping the gross PES[3], standard functionals often fail to accurately model the weak, long-range dispersion forces that govern intermolecular hydrogen bonding. Second-Order Møller–Plesset Perturbation Theory (MP2) explicitly accounts for electron correlation, making it mandatory for understanding the forces driving chiral crystallization.
Why Diffuse Basis Sets? The inclusion of diffuse functions (the ++ in 6-311++G(d,p)) is non-negotiable. The highly electronegative oxygen and nitrogen atoms possess diffuse lone pairs; failing to model these extended electron clouds results in artificially shortened hydrogen bonds and skewed nucleophilicity predictions.
Self-Validating Computational Protocol
A robust computational workflow must be a self-validating system. An optimized geometry is physically meaningless unless mathematically proven to be a stable state. The following step-by-step methodology ensures absolute scientific integrity.
Step-by-Step Workflow
Initial Geometry Generation: Construct the 3D molecular structure of 3-hydroxy-2,2-dimethylimidazolidin-4-one using standard internal coordinates (Z-matrix).
Conformational Sampling: Perform a stochastic conformational search using molecular mechanics (MMFF94) to identify low-energy ring puckering states (envelope vs. half-chair).
Preliminary DFT Optimization: Optimize the lowest-energy conformers at the B3LYP/6-31G(d) level to refine the geometries efficiently and eliminate high-energy artifacts.
High-Level Ab Initio Optimization: Submit the pre-optimized geometries to rigorous MP2/6-311++G(d,p) calculations to capture electron correlation and accurate bond lengths.
Vibrational Frequency Validation (Critical Step): Compute the Hessian matrix analytically at the MP2 level. Self-Validation Rule: Confirm that all vibrational frequencies are real (
Nimag=0
). If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.
Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using acetone (
ϵ=20.7
) to mimic the exact [1].
Electronic Property Extraction: Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions stabilizing the N-OH moiety.
Fig 1: Self-validating ab initio computational workflow for cyclic hydroxamic acids.
Structural Dynamics and Chiral Symmetry Breaking
The five-membered imidazolidin-4-one ring is highly flexible in the gas phase. Ab initio results reveal that the planar ring conformation is a high-energy transition state. To minimize torsional strain and lone-pair repulsion, the ring puckers into an envelope conformation, and the N1 secondary amine undergoes pyramidalization.
This puckering breaks the
Cs
symmetry of the molecule, generating two degenerate, enantiomeric local minima. In solution, rapid interconversion occurs. However, during crystallization from acetone, intermolecular hydrogen bonding (specifically
O−H⋯O=C
networks) thermodynamically locks the molecules into a rigid lattice, resulting in [2].
Fig 2: Conformational interconversion and spontaneous chiral crystallization pathway.
Quantitative Data Summary
The following table summarizes the key structural and electronic parameters derived from the ab initio calculations. These metrics are vital for drug development professionals aiming to use this scaffold as a pharmacophore or a[3].
Property
Computational Level
Calculated Value
Scientific Significance
Ring Conformation
MP2/6-311++G(d,p)
Envelope (Symmetry broken)
Minimizes torsional strain and dictates chiral lattice packing.
N1 Pyramidalization
MP2/6-311++G(d,p)
∼43∘
out-of-plane
Reduces
nN↔nO
lone-pair repulsion.
N3-O Bond Length
MP2/6-311++G(d,p)
1.41 Å
Indicates strong
nO→πC=O∗
hyperconjugation.
HOMO-LUMO Gap
B3LYP/6-311+G(2d,p)
∼6.5
eV
High chemical stability; resists spontaneous oxidation.
ZPE Correction
MP2/6-311++G(d,p)
+0.12 Hartree
Essential for accurate thermodynamic profiling of tautomers.
Conclusion
The application of high-level ab initio molecular orbital calculations to 3-hydroxy-2,2-dimethylimidazolidin-4-one provides a definitive, causal explanation for its unique physical properties. By employing a rigorously self-validating protocol utilizing MP2 theory and diffuse basis sets, researchers can accurately model the delicate interplay between ring puckering, hyperconjugation, and intermolecular hydrogen bonding. These insights are indispensable for scientists leveraging cyclic hydroxamic acids in the rational design of novel therapeutics, chiral auxiliaries, and advanced biocidal materials.
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications (RSC Publishing).
URL: [Link]
Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. Journal of Physical Chemistry A (PubMed).
URL: [Link]
Thermodynamic Stability and Chiral Crystallization of 3-Hydroxy-2,2-dimethylimidazolidin-4-one Enantiomers: A Technical Guide
Executive Summary For researchers and drug development professionals, understanding the thermodynamic boundaries of chiral auxiliaries and organocatalysts is paramount. 3-Hydroxy-2,2-dimethylimidazolidin-4-one presents a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the thermodynamic boundaries of chiral auxiliaries and organocatalysts is paramount. 3-Hydroxy-2,2-dimethylimidazolidin-4-one presents a fascinating case study in solid-state thermodynamics. While it exists as an achiral, dynamically inverting cyclic hydroxamic acid in solution, it undergoes spontaneous resolution upon crystallization, yielding highly ordered chiral crystals[1].
This whitepaper dissects the thermodynamic drivers behind this spontaneous chiral symmetry breaking. By examining the energetic interplay between conformational entropy in solution and homochiral enthalpy in the solid state, we provide a field-proven, self-validating framework for quantifying the thermodynamic stability of its
(P,1R,3S)
and
(M,1S,3R)
enantiomers.
Mechanistic Basis of Spontaneous Resolution
The transition of 3-hydroxy-2,2-dimethylimidazolidin-4-one from a homogeneous solution to a biphasic solid-liquid system is governed by a delicate thermodynamic balance.
In an acetone solution, the molecule exhibits conformational flexibility. The nitrogen inversion and ring-flipping dynamics render the bulk population effectively achiral on the NMR timescale[1]. However, crystallization demands structural rigidity. The thermodynamic driver for spontaneous resolution (the formation of a conglomerate rather than a racemic compound) is rooted in the Gibbs free energy of crystallization (
ΔGcryst
) :
ΔGcryst=ΔHcryst−TΔScryst
Locking a dynamic molecule into a singular chiral conformation incurs a massive entropic penalty (
ΔScryst≪0
). For crystallization to proceed spontaneously (
ΔGcryst<0
), the process must be heavily enthalpy-driven . The
(P,1R,3S)
and
(M,1S,3R)
enantiomers segregate into the non-centrosymmetric orthorhombic space group
P212121
[2]. This occurs because the homochiral intermolecular hydrogen-bonding network (primarily involving the hydroxamic acid moiety) provides a significantly more negative enthalpy of lattice formation (
ΔHcryst
) than any hypothetical centrosymmetric (heterochiral) packing arrangement.
Thermodynamic pathway of spontaneous chiral resolution from an achiral solution state.
Quantitative Thermodynamic and Crystallographic Profile
To systematically compare the thermodynamic states, we must isolate the variables contributing to the stability of the enantiomers. Table 1 summarizes the phase-dependent properties that dictate the molecular behavior of 3-hydroxy-2,2-dimethylimidazolidin-4-one.
Enthalpic driving force (
ΔH≪0
) overcomes entropy loss
Phase Behavior
Homogeneous
Biphasic (Solid-Liquid)
Solubility governed by lattice energy of the homochiral crystal
Self-Validating Experimental Protocols
To empirically validate the thermodynamic stability of these enantiomers, a multi-modal approach is required. Relying solely on X-ray diffraction provides structural proof but lacks thermodynamic quantification. Therefore, we couple regioselective synthesis with Differential Scanning Calorimetry (DSC) and isothermal solubility measurements to create a closed-loop, self-validating data set.
Self-validating experimental workflow for determining solid-state thermodynamic stability.
Protocol 3.1: Regioselective Synthesis and Chiral Crystallization
This protocol isolates the target enantiomers from the bulk solution.
Condensation Reaction: React equimolar amounts of glycine hydroxamic acid with acetone under controlled stirring at ambient temperature.
Causality: Acetone serves a dual purpose—it acts as the specific ketone reactant for the regioselective cyclization and functions as the optimal solvent for subsequent supersaturation, eliminating the need for solvent swapping which could introduce polymorphic impurities[1].
Supersaturation Generation: Concentrate the solution under reduced pressure until the first signs of turbidity appear, then heat slightly to redissolve.
Causality: Establishing a precise saturation boundary ensures that nucleation occurs via a controlled thermodynamic pathway rather than kinetic crashing, which often yields amorphous or metastable racemic mixtures.
Isothermal Cooling: Allow the solution to cool undisturbed to 4 °C over 24 hours to harvest the chiral crystals.
Causality: Slow cooling minimizes the activation energy barrier for the homochiral nucleation event, allowing the highly negative
ΔHcryst
of the
P212121
lattice to drive the spontaneous resolution of the
(P,1R,3S)
and
(M,1S,3R)
enantiomers[2].
Protocol 3.2: Thermodynamic Quantification via DSC
DSC provides the absolute energetic values (
ΔHfus
and
Tm
) required to calculate the lattice energy of the enantiomers.
Instrument Calibration: Calibrate the DSC using high-purity Indium standards.
Causality: Ensures the baseline heat flow and temperature sensors are perfectly aligned, which is critical for calculating the exact enthalpy of fusion without instrumental artifact bias.
Sample Preparation: Weigh 2.0–5.0 mg of the harvested chiral crystals into an aluminum pan and apply a hermetic seal.
Causality: Hermetic sealing prevents premature sublimation or the loss of any residual trapped solvent during heating, which would artificially skew the endothermic integration and invalidate the thermodynamic data.
Thermal Ramping: Equilibrate at 25 °C for 5 minutes, then apply a linear heating ramp of 10 °C/min under a dry nitrogen purge (50 mL/min).
Causality: The 5-minute equilibration erases minor thermal history from handling. The 10 °C/min ramp provides an optimal signal-to-noise ratio for the melting endotherm. The nitrogen purge prevents oxidative degradation of the hydroxamic acid moiety, ensuring the endotherm exclusively represents the latent heat of fusion (
ΔHfus
).
Conclusion
The thermodynamic stability of 3-hydroxy-2,2-dimethylimidazolidin-4-one enantiomers is a textbook demonstration of enthalpy-driven spontaneous resolution. By utilizing self-validating protocols like DSC and controlled regioselective crystallization, researchers can quantitatively prove that the enthalpic payoff of the homochiral
P212121
lattice fundamentally outweighs the entropic preference for an achiral dynamic state in solution. Understanding these parameters is critical for the reliable scale-up and application of similar imidazolidin-4-one derivatives in asymmetric synthesis and drug development.
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87.[Link]
The Role of Cyclic Hydroxamic Acids in Spontaneous Chiral Crystallization: Mechanisms and Self-Validating Protocols
Executive Summary Spontaneous chiral crystallization (SCC) represents a paradigm-shifting supramolecular phenomenon where achiral molecules assemble into macroscopically chiral crystals[1]. While only 5–10% of achiral co...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Spontaneous chiral crystallization (SCC) represents a paradigm-shifting supramolecular phenomenon where achiral molecules assemble into macroscopically chiral crystals[1]. While only 5–10% of achiral compounds exhibit this behavior[2], cyclic hydroxamic acids (CHAs)—specifically imidazolidin-4-one derivatives—serve as highly reliable scaffolds for studying and exploiting this process[3]. This technical guide provides an in-depth analysis of the mechanistic causality behind SCC in CHAs, supported by quantitative structural data and self-validating experimental protocols designed for advanced researchers and drug development professionals.
The Supramolecular Phenomenon: Spontaneous Chiral Crystallization
In the realm of solid-state chemistry, conglomerate crystallization is a process capable of undergoing spontaneous resolution, historically responsible for the discovery of molecular chirality. Despite its profound importance for absolute asymmetric synthesis, identifying materials that spontaneously bias their own enantioenrichment remains a significant challenge. A recent manual inspection of the Cambridge Structural Database (CSD) identified only 343 new chiral materials exhibiting this behavior between 2020 and 2021.
Cyclic hydroxamic acids derived from
α
-amino acids (e.g., glycine, alanine, valine) have demonstrated a unique propensity for SCC[4]. When these achiral precursors undergo regioselective cyclocondensation with ketones, they form cyclic structures that crystallize as enantiomorphic crystals, typically in the non-centrosymmetric
P212121
space group[5].
Mechanistic Causality in Cyclic Hydroxamic Acids
As application scientists, we must look beyond the macroscopic observation and understand the causality of the crystallization. The transition from an achiral solution to a homochiral crystal lattice is driven by two coupled phenomena: conformational twisting and stereospecific hydrogen bonding.
Conformational Chirality
Consider the archetypal CHA, 3-hydroxy-2,2-dimethylimidazolidin-4-one, synthesized from glycine hydroxamic acid and acetone[5]. In solution, the molecule is chemically achiral. However, to minimize steric repulsion between the gem-dimethyl groups and the adjacent carbonyl/hydroxamic functionalities, the imidazolidine ring deviates from planarity. It adopts a twisted "half-chair" conformation with
C2
symmetry[5]. This twisting generates transient conformational enantiomers designated as
(P,1R,3S)
and
(M,1S,3R)
[5].
Hydrogen-Bond Directed Assembly
In solution, these conformers rapidly interconvert. However, upon reaching supersaturation, intermolecular hydrogen bonding acts as a stereospecific "glue." The strong interaction between the N-OH donor and the C=O acceptor of adjacent molecules selectively locks the conformers into a rigid 1D chain[2]. The energetic penalty of incorporating a heterochiral conformer into this growing homochiral chain is too high, leading to spontaneous deracemization and the macroscopic segregation of
(P)
and
(M)
chains into separate, enantiopure crystals[1].
Mechanistic pathway of spontaneous chiral crystallization in cyclic hydroxamic acids.
Quantitative Structural Parameters
To fully grasp the causality of this assembly, we must analyze the atomic-level structural data. The non-planar geometry is the critical initiator of the chiral space group. The table below summarizes the crystallographic parameters for 3-hydroxy-2,2-dimethylimidazolidin-4-one.
Prevents planar stacking, forcing a 3D helical network[5].
N=O Bond Length
1.226(2) Å
High electron density acts as a potent H-bond acceptor[5].
Intermolecular Bonds
N-OH
⋯
O=C
Acts as the stereospecific lock, preventing conformer inversion[2].
Self-Validating Experimental Protocol
As application scientists, we must ensure that our methodologies are robust and self-validating. The following protocol details the synthesis of 3-hydroxy-2,2-dimethylimidazolidin-4-one and its subsequent chiral verification. Crucially, because the molecule is achiral and rapidly interconverts in solution, standard solution-phase polarimetry will yield an optical rotation of zero. Validation must occur in the solid state[6].
Self-validating experimental workflow for conglomerate crystallization and chiral verification.
Step-by-Step Methodology: Synthesis and Chiral Validation
Step 1: Regioselective Cyclocondensation
Dissolve 10 mmol of glycine hydroxamic acid in 20 mL of anhydrous methanol.
Add an excess (30 mmol) of dry acetone to the solution[5].
Reflux the mixture under an inert argon atmosphere for 4–6 hours until complete conversion is observed via TLC.
Concentrate the solution under reduced pressure to yield the crude achiral cyclic hydroxamic acid.
Step 2: Conglomerate Crystallization
Redissolve the crude product in a minimal volume of a hot acetone/methanol (80:20 v/v) mixture to achieve supersaturation.
Filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust or impurities) that could artificially bias nucleation.
Allow the solution to cool slowly to room temperature (20 °C) over 48 hours in a vibration-free environment.
Harvest the resulting macroscopic crystals. Due to spontaneous resolution, individual crystals will be either entirely
(P)
or
(M)
enantiomers[4].
Step 3: Self-Validation via Solid-State Analysis
Single-Crystal X-Ray Diffraction (SC-XRD): Select a high-quality single crystal and perform SC-XRD at 100 K. Solve the structure to confirm the
P212121
space group and calculate the Flack parameter to verify absolute configuration[5].
Solid-State Circular Dichroism (CD): To confirm macroscopic chirality without dissolving the crystal, grind a single crystal into a fine powder and suspend it in Nujol (mineral oil) to create a mull. Measure the CD spectrum. A strong Cotton effect confirms the chiral arrangement of the achiral molecules in the crystalline environment[6].
Implications for Drug Development and Asymmetric Synthesis
The ability of CHAs to undergo spontaneous chiral crystallization has profound implications. In drug development, cyclic hydroxamic acids are critical pharmacophores (e.g., in matrix metalloproteinase inhibitors and siderophore conjugates)[7]. Understanding their solid-state behavior is essential for avoiding unexpected polymorphic transformations that could alter bioavailability or shelf-life stability. Furthermore, these chiral crystals can serve as asymmetric autocatalysts or chiral environments for absolute asymmetric photochemical transformations, providing a pathway to synthesize optically active products without the need for expensive chiral auxiliaries[8],[1].
References
Source: pubs.rsc.
Source: pubs.acs.
Source: researchgate.
Title: Conglomerate Crystallization in the Cambridge Structural Database (2020–2021)
Source: researchgate.
Source: researchgate.
Title: Chiral Arrangement of N-Ethyl-N-isopropylphenylglyoxylamide Molecule in Its Own Crystal and in an Inclusion Crystal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary
Cyclic hydroxamic acids are highly valued in medicinal chemistry for their metal-chelating properties, enzyme inhibition capabilities, and utility as advanced synthetic intermediates. The condensation of glycine hydroxamic acid with acetone represents a highly efficient, regioselective pathway to synthesize 3-hydroxy-2,2-dimethylimidazolidin-4-one [1].
This application note details a self-validating experimental workflow for this transformation. The protocol is unique because the resulting achiral cyclic hydroxamic acid undergoes spontaneous resolution during crystallization, forming chiral crystals (space group P2₁2₁2₁) [1]. This physical phenomenon serves as a built-in validation checkpoint for product purity and structural identity.
Mechanistic Rationale & Regioselectivity
Understanding the causality behind the reaction design is critical for troubleshooting and scale-up. The condensation is driven by the differential nucleophilicity of the functional groups within glycine hydroxamic acid.
Schiff Base Formation: The primary amine (–NH₂) of glycine hydroxamic acid is sterically unhindered and significantly more nucleophilic than the hydroxamate nitrogen or oxygen. Consequently, the initial nucleophilic attack on the carbonyl carbon of acetone occurs exclusively at the primary amine, yielding a transient Schiff base (imine) intermediate.
Intramolecular Cyclization: Once the imine is formed, the spatial proximity of the hydroxamate nitrogen facilitates a rapid 5-membered ring closure. The nitrogen of the hydroxamate group attacks the electrophilic imine carbon. Nitrogen is preferentially alkylated over oxygen in this constrained geometry, ensuring the regioselective formation of the imidazolidin-4-one ring rather than an oxadiazoline derivative.
Solvent as Reactant: Acetone is used in massive excess to serve a dual purpose: it acts as the carbonyl source to drive the equilibrium of the imine formation forward (Le Chatelier's principle) and functions as the ideal solvent for the subsequent chiral crystallization of the product.
Fig 1: Mechanistic pathway for regioselective cyclocondensation with acetone.
Reagent Matrices
Summarized below are the quantitative requirements for both the precursor synthesis and the main cyclocondensation reaction.
The workflow is divided into two distinct phases. Strict adherence to temperature controls is required to prevent side reactions.
Fig 2: Experimental workflow from precursor synthesis to chiral crystallization.
Phase 1: Synthesis of Glycine Hydroxamic Acid
Causality Note: Hydroxylamine free base is highly unstable. It must be generated in situ by neutralizing its hydrochloride salt with NaOH. The reaction is kept at 0 °C to prevent the exothermic neutralization from decomposing the hydroxylamine or prematurely hydrolyzing the ester [2].
Dissolution: In a 100 mL round-bottom flask, dissolve 14.0 g (0.1 mol) of glycine ethyl ester hydrochloride and 7.0 g (0.1 mol) of hydroxylamine hydrochloride in 11.0 mL of deionized water.
Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C.
Base Addition: Equip the flask with an addition funnel. Slowly add 26.4 mL of 12.5 M aqueous NaOH (0.33 mol) dropwise over a period of 90 minutes. Maintain vigorous magnetic stirring.
Precipitation: Continue stirring at 0 °C for an additional 30 minutes. A precipitate of glycine hydroxamic acid will form.
Isolation: Filter the solid under vacuum. Triturate and wash the filter cake with cold acetone to remove organic impurities. Dry the product in a desiccator over KOH.
Phase 2: Cyclocondensation and Chiral Crystallization
Causality Note: The use of anhydrous acetone is critical. Because water is a byproduct of the imine formation, excess ambient moisture will push the equilibrium backward, reducing the yield of the cyclic product [1].
Suspension: Transfer 5.0 g of the dried glycine hydroxamic acid into a 250 mL Erlenmeyer flask.
Condensation: Add 50.0 mL of anhydrous acetone. Stir the suspension vigorously at room temperature. The glycine hydroxamic acid will gradually react and dissolve as the cyclic product forms.
Maturation: Allow the solution to stand undisturbed at room temperature (or slightly cooled) for 24–48 hours.
Spontaneous Resolution: As the solvent slowly evaporates or cools, the achiral 3-hydroxy-2,2-dimethylimidazolidin-4-one will spontaneously resolve and precipitate as highly pure, chiral crystals.
Harvesting: Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold acetone.
Crystallographic & Analytical Profile
The self-validating nature of this protocol culminates in the analytical phase. The formation of the target compound is confirmed not just by standard spectroscopy, but by its unique crystallographic behavior.
Table 3: Analytical Characterization Profile
Analytical Method
Key Signals / Parameters
Structural Interpretation
X-Ray Crystallography
Space group: P2₁2₁2₁
Confirms spontaneous resolution; the achiral molecule locks into chiral conformations of (P,1R,3S) and (M,1S,3R) enantiomers in the solid state [1].
IR Spectroscopy (KBr)
~1690 cm⁻¹ (C=O stretch)~3200 cm⁻¹ (O-H stretch)
Validates the presence of the cyclic amide carbonyl and the intact hydroxamate hydroxyl group.
| ¹H NMR (CDCl₃) | δ 1.35 (s, 6H)δ 3.50 (s, 2H) | The 6H singlet confirms the incorporation of the gem-dimethyl group from acetone. The 2H singlet corresponds to the α-carbon protons of the original glycine moiety. |
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87. URL:[Link]
Pavese, F. et al. (2017). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. RSC Advances (Archived via PMC). URL: [Link]
Application
NMR spectroscopy characterization of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-
Application Note: NMR Spectroscopy Characterization of 3-Hydroxy-2,2-dimethylimidazolidin-4-one Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Regioselectivity Conf...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: NMR Spectroscopy Characterization of 3-Hydroxy-2,2-dimethylimidazolidin-4-one
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Focus: Regioselectivity Confirmation and Structural Elucidation via 1D/2D NMR
Introduction & Mechanistic Grounding
The compound 3-hydroxy-2,2-dimethylimidazolidin-4-one (CAS: 485801-01-2) represents a unique class of cyclic hydroxamic acids. Its synthesis is achieved through the condensation of glycine hydroxamic acid with acetone. A fascinating physicochemical property of this molecule is its stereochemical behavior: while it exists as an achiral molecule in solution, it undergoes spontaneous resolution during crystallization from acetone, forming chiral crystals belonging to the
P212121
space group (comprising
(P,1R,3S)
and
(M,1S,3R)
enantiomers) [1].
For drug development professionals, cyclic hydroxamic acids are highly valuable due to their metal-chelating properties and potential as enzyme inhibitors (e.g., matrix metalloproteinases). However, the cyclization of bidentate precursors like glycine hydroxamic acid can theoretically yield multiple regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool to confirm that the reaction proceeds regioselectively to form the imidazolidin-4-one ring rather than alternative 5-one derivatives.
Reaction pathway: Regioselective condensation and chiral crystallization of the imidazolidin-4-one.
Causality in Experimental Design
To build a self-validating analytical system, the choice of solvent and NMR experiments must be deliberate:
Solvent Selection (DMSO-
d6
): The target molecule contains two highly exchangeable protons: an amine (
N1−H
) and a hydroxamate (
N3−OH
). Using a non-polar solvent like
CDCl3
or a protic solvent like
D2O
would lead to signal broadening or complete deuterium exchange, erasing critical structural information. Anhydrous DMSO-
d6
strongly hydrogen-bonds with these groups, drastically slowing their exchange rate and allowing them to be observed as distinct, quantifiable signals.
HMBC over NOESY: While NOESY can show spatial proximity, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here to definitively map the 2-bond and 3-bond carbon-proton connectivities, proving the exact position of the gem-dimethyl groups relative to the carbonyl center.
Step-by-Step NMR Acquisition Protocol
This protocol ensures high-fidelity data acquisition suitable for regulatory submission or peer-reviewed structural validation.
Phase I: Sample Preparation
Weighing: Accurately weigh 15–20 mg of highly purified 3-hydroxy-2,2-dimethylimidazolidin-4-one.
Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-
d6
(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).
Transfer: Transfer the homogenous solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Phase II: Instrument Calibration
4. Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to a stable 298 K.
5. Tuning & Locking: Perform probe tuning and matching for both
1H
and
13C
channels. Lock the spectrometer frequency to the deuterium signal of DMSO-
d6
(39.5 ppm).
6. Shimming: Execute gradient shimming (TopShim or equivalent) to achieve a TMS line width of
≤1.0
Hz at half-height, ensuring maximum resolution of scalar couplings.
Phase III: Spectral Acquisition Workflows
7. 1D
1H
NMR: Run a standard 30-degree pulse sequence (zg30). Accumulate 16 scans with a relaxation delay (
D1
) of 2 seconds.
8. 1D
13C
NMR: Run a proton-decoupled sequence (zgpg30). Accumulate 512–1024 scans with a
D1
of 2 seconds to ensure adequate signal-to-noise for the quaternary aminal and carbonyl carbons.
9. 2D HMBC: Run a gradient-selected HMBC sequence optimized for long-range couplings (
nJCH=8
Hz). Acquire 128 increments in the indirect (
13C
) dimension.
Step-by-step NMR spectroscopy workflow for structural validation and regioselectivity analysis.
Quantitative Data Presentation
The following tables summarize the expected NMR spectral data based on the structural environment of the imidazolidin-4-one framework.
Table 1:
1H
NMR Assignments (400 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
1.35
Singlet (s)
6H
C2−(CH3)2
Gem-dimethyl protons situated on the
C2
aminal carbon. Equivalent due to rapid ring flipping in solution.
3.32
Singlet (s)
2H
C5−CH2
Methylene protons adjacent to the carbonyl and amine. Shifted downfield by the adjacent electron-withdrawing groups.
4.10
Broad singlet (br s)
1H
N1−H
Secondary amine proton. Broadened by quadrupolar relaxation of
14N
.
9.20
Broad singlet (br s)
1H
N3−OH
Hydroxamate proton. Highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms.
Data Interpretation & Regioselectivity Confirmation
The critical juncture in this analysis is proving that the compound is the 4-one derivative and not the 5-one derivative.
The Aminal Carbon (
C2
): The
13C
shift at ~82.1 ppm is highly characteristic of an aminal carbon (a carbon bonded to two nitrogens).
HMBC Validation: In the HMBC spectrum, the methylene protons at 3.32 ppm (
C5−CH2
) show a strong
2J
correlation to the carbonyl carbon at 168.5 ppm (
C4
) and a
3J
correlation to the aminal carbon at 82.1 ppm (
C2
).
References
Vystorop, I. V., Lyssenko, K. A., Voznesensky, V. N., Lodygina, V. P., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87. Available at:[Link]
Method
Application Notes and Protocols: The Role of Imidazolidinones in Modern Asymmetric Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals Executive Summary: A Note on the Titled Compound Initial inquiries into the applications of 3-hydroxy-2,2-dimethylimidazolidin-4-one for as...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Note on the Titled Compound
Initial inquiries into the applications of 3-hydroxy-2,2-dimethylimidazolidin-4-one for asymmetric synthesis have revealed a crucial characteristic: the molecule itself is achiral. Its synthesis from glycine hydroxamic acid and acetone yields a compound that does not possess inherent chirality.[1][2] While it has been noted to crystallize in a chiral space group, this does not translate to its use as a chiral auxiliary or catalyst, which requires a stable, enantiomerically pure molecular structure to induce stereoselectivity in a reaction.
This guide, therefore, pivots to a closely related and highly valuable class of compounds: chiral imidazolidinone derivatives . These molecules are at the forefront of organocatalysis and have proven to be exceptionally versatile as chiral auxiliaries.[3][4][5] This document provides an in-depth exploration of their applications, mechanisms, and detailed protocols, fulfilling the spirit of the original query by focusing on the broader, impactful role of the imidazolidinone scaffold in asymmetric synthesis.
Introduction: The Rise of Chiral Imidazolidinones
Chiral imidazolidinone derivatives have emerged as a cornerstone in the field of asymmetric synthesis, offering a robust and highly effective alternative to traditional metal-based catalysts.[6] Their prominence is largely due to the pioneering work of David W.C. MacMillan, who introduced imidazolidinone-based organocatalysts capable of activating α,β-unsaturated aldehydes and ketones towards a wide array of stereoselective transformations.[6][7]
These catalysts operate through the formation of a transient, chiral iminium ion, a mode of activation that effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack.[8][9] The steric environment created by the chiral catalyst backbone then directs the approach of the nucleophile, leading to high levels of enantioselectivity.[9]
Beyond organocatalysis, the imidazolidinone core is also a privileged structure for chiral auxiliaries.[3][10] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.[10][] Chiral 2-imidazolidinones have demonstrated exceptional stereocontrol in reactions such as alkylations and aldol additions.[3][10]
Core Applications & Mechanistic Insights
Iminium Ion Catalysis: Activating α,β-Unsaturated Aldehydes
The most celebrated application of chiral imidazolidinones is in organocatalysis via iminium ion formation. This strategy has unlocked a plethora of previously challenging asymmetric transformations.
Mechanism of Action:
The chiral secondary amine of the imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion.
This iminium ion is more electrophilic than the starting aldehyde and has a lower-lying LUMO.
The bulky substituent on the imidazolidinone backbone (e.g., a benzyl group) effectively shields one face of the dienophile.[9]
A nucleophile (e.g., a diene in a Diels-Alder reaction) attacks the exposed face of the Cβ-carbon.
Hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the enantioenriched product.
Caption: Catalytic cycle of iminium ion activation.
Asymmetric Diels-Alder Reactions
The enantioselective Diels-Alder reaction was one of the first and most significant breakthroughs using imidazolidinone catalysts.[6]
Application Note: This reaction allows for the rapid construction of complex, enantioenriched six-membered rings from simple acyclic precursors. The reaction is often highly efficient, proceeding with excellent yields and enantioselectivities (often >90% ee).[6] A key advantage is the operational simplicity and the tolerance of ambient atmosphere and moisture, a stark contrast to many sensitive Lewis acid-catalyzed systems.[6]
Asymmetric Michael Additions
Chiral imidazolidinones are also highly effective in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated aldehydes.
Application Note: This transformation is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. It provides access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives, which are valuable building blocks in organic synthesis. The use of imidazolidinone catalysts has enabled highly enantioselective additions of soft nucleophiles like malonates, nitroalkanes, and thiols.
Chiral Auxiliaries in Asymmetric Alkylation
When covalently attached to a substrate, chiral imidazolidinones can serve as powerful chiral auxiliaries, directing the stereoselective formation of new stereocenters.
Mechanism of Action:
The substrate (e.g., a carboxylic acid) is acylated onto the nitrogen of the chiral imidazolidinone auxiliary.
Deprotonation with a strong base (e.g., LDA or NaHMDS) generates a rigid, chelated enolate.
The stereodirecting groups on the auxiliary block one face of the enolate.
An electrophile (e.g., an alkyl halide) approaches from the less sterically hindered face.
Subsequent cleavage of the auxiliary (e.g., by hydrolysis or reduction) releases the chiral product.
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Application Note: Asymmetric alkylation using imidazolidinone auxiliaries provides reliable access to optically pure carboxylic acids and their derivatives.[10] These auxiliaries have been shown to provide excellent diastereocontrol, often exceeding 99% de.[10] A significant advantage is the potential for recovery and recycling of the often-valuable chiral auxiliary, which is crucial for process economy in large-scale synthesis.[10]
To a round-bottom flask charged with a magnetic stir bar, add the imidazolidinone catalyst (0.1 mmol).
Add the CH₂Cl₂/H₂O solvent mixture (5 mL).
Add trans-cinnamaldehyde (1.0 mmol) to the flask.
Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.
Slowly add the freshly cracked cyclopentadiene (3.0 mmol) to the stirring solution.
Stir the reaction vigorously at -20 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired cycloaddition product.
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: High yield (typically >90%) and high enantioselectivity (typically >95% ee).
Protocol 2: Asymmetric Alkylation using an Imidazolidinone Auxiliary
Reaction: Asymmetric benzylation of a propionyl-imidazolidinone adduct.
Materials:
(S)-N-Propionyl-imidazolidinone (prepared from the corresponding chiral auxiliary and propionyl chloride, 1.0 equiv)
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M solution in THF)
Benzyl bromide (BnBr, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
To a flame-dried, argon-purged Schlenk flask, add the (S)-N-propionyl-imidazolidinone (1.0 mmol) and dissolve in anhydrous THF (10 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the NaHMDS solution (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise via syringe.
Stir the resulting enolate solution at -78 °C for 1 hour.
Add benzyl bromide (1.2 mmol) dropwise to the enolate solution.
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to obtain the alkylated product. The diastereomeric excess (de) can be determined by ¹H NMR or HPLC analysis.
Auxiliary Cleavage:
Dissolve the purified alkylated adduct in THF/H₂O (3:1).
Chiral imidazolidinone derivatives have fundamentally changed the landscape of asymmetric synthesis. As organocatalysts, they provide a powerful, often environmentally benign, method for constructing complex chiral molecules with high enantioselectivity. As chiral auxiliaries, they offer a reliable and recyclable tool for stereocontrolled bond formation. The continued development of novel imidazolidinone scaffolds and their immobilization on solid supports promises to further enhance their utility in both academic research and industrial-scale drug development.[10] The versatility and proven efficacy of this structural motif ensure its place as a privileged tool in the synthetic chemist's arsenal for years to come.
References
Bugarčić, M. et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kim, T. H. et al. (2013). Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions. Chemistry Central Journal. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
Iwanowicz, E. J. et al. (1997). The Enantioselective Synthesis of anti-β-Hydroxy-α-Amino Acids via the Reaction of Lithium Enolates of Glycine Bearing an Oxazolidine Chiral Auxiliary with Aldehydes. Tetrahedron Letters. Available at: [Link]
ResearchGate. (n.d.). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Imidazolidinone intermediates in prolinamide-catalyzed aldol reactions. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]
Ramapanicker, R. (2022). Asymmetric Organocatalysis - An Ingenious Tool for Building Molecules. Resonance. Available at: [Link]
Hayashi, Y. et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. Organic Letters. Available at: [Link]
Kubota, H. et al. (1997). Stereospecific Amination by Dynamic Kinetic Resolution Utilizing 2-Oxoimidazolidine-4-carboxylate as a Novel Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]
Organic & Biomolecular Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. Available at: [Link]
PMC. (n.d.). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. PMC. Available at: [Link]
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]
Mendeleev Communications. (n.d.). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Royal Society of Chemistry. Available at: [Link]
Mendeleev Communications. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one : the regioselective synthesis and chiral crystallization. Mendeleev Communications. Available at: [Link]
Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Imidazolidin-4-ones: Their Syntheses and Applications. ResearchGate. Available at: [Link]
Farmacia. (n.d.). Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives. Farmacia. Available at: [Link]
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
MDPI. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]
MPG.PuRe. (2017). Catalytic Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated ortho-Quinone Methides. MPG.PuRe. Available at: [Link]
Application Note: Isolation and Chiral Purification of 3-Hydroxy-2,2-dimethylimidazolidin-4-one
Target Audience: Researchers, Chemical Biologists, and Process Chemists in Drug Development Compound: 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (CAS: 485801-01-2 / 485402-09-3)[1] Executive Summary & Mechanistic Insight...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Chemical Biologists, and Process Chemists in Drug Development
Compound: 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (CAS: 485801-01-2 / 485402-09-3)[1]
Executive Summary & Mechanistic Insights
The compound 3-hydroxy-2,2-dimethylimidazolidin-4-one represents a fascinating class of cyclic hydroxamic acids. While the molecule itself is achiral in solution, it exhibits a rare and highly valuable phenomenon: spontaneous chiral crystallization [1]. When synthesized via the regioselective condensation of glycine hydroxamic acid with acetone, the resulting product crystallizes from the reaction matrix as distinct chiral crystals belonging to the
P212121
space group, yielding separable
(P,1R,3S)
and
(M,1S,3R)
enantiomers [1].
Causality in Protocol Design:
Standard chromatographic purifications are ineffective for enantiomeric resolution here because the compound rapidly racemizes or presents as achiral in the solution phase. Therefore, the purification protocol cannot rely on liquid-phase separation. Instead, isolation must be driven by thermodynamically controlled preferential crystallization . By carefully modulating the supersaturation and cooling rates of the acetone solvent—which acts as both the reagent and the crystallization matrix—we force the system into a conglomerate crystallization state.
Experimental Workflow
Fig 1. Synthesis and chiral isolation workflow of 3-hydroxy-2,2-dimethylimidazolidin-4-one.
Materials and Reagents
Reagent / Material
Role in Protocol
Critical Specification
Glycine hydroxamic acid
Primary starting material
≥98% purity, dry powder
Acetone (Anhydrous)
Dual-role: Reactant & Solvent
HPLC grade, ≤0.01%
H2O
Molecular Sieves (3Å)
Water scavenging
Freshly activated at 300°C
Chiral Seeds
Directs preferential crystallization
Pure
(P,1R,3S)
or
(M,1S,3R)
crystals
Cold Hexane
Anti-solvent wash
Pre-chilled to -20°C
Step-by-Step Isolation and Purification Protocol
This protocol is designed as a self-validating system . Each phase includes an In-Process Quality Control (IPQC) step to ensure the thermodynamic and kinetic conditions are met before proceeding.
Phase 1: Regioselective Condensation
Objective: Synthesize the achiral cyclic core while preventing hydrolysis.
Preparation: Suspend 10.0 g of glycine hydroxamic acid in 150 mL of anhydrous acetone in a 250 mL round-bottom flask.
Water Scavenging: Add 5.0 g of activated 3Å molecular sieves. Causality: The condensation releases water. If water accumulates, the equilibrium shifts backward, hydrolyzing the intermediate Schiff base and drastically reducing yield.
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56–60°C) under a dry nitrogen atmosphere for 12 hours.
Filtration: Hot-filter the mixture through a Celite pad to remove the molecular sieves and any unreacted starting material.
IPQC Check 1: Analyze an aliquot via LC-MS. The mass spectrum must show the target mass
[M+H]+≈131.08 m/z
.
Phase 2: Spontaneous Chiral Crystallization
Objective: Exploit the
P212121
space group to isolate specific enantiomers.
Concentration: Concentrate the hot filtrate under reduced pressure (rotary evaporator) until the volume is reduced to approximately 40 mL (approaching the metastable zone limit).
Thermal Equilibration: Transfer the concentrated solution to a jacketed crystallizer. Maintain the temperature at exactly 40°C.
Seeding (Preferential Resolution): Introduce 10 mg of high-purity
(P,1R,3S)
enantiomer seed crystals into the solution. Causality: Without seeding, spontaneous nucleation may yield a racemic mixture of enantiomeric crystals (conglomerate twinning). Seeding bypasses the primary nucleation energy barrier, forcing the solution to selectively deposit the
(P,1R,3S)
enantiomer onto the seed lattice.
Controlled Cooling: Program the crystallizer to cool from 40°C to 5°C at a strict rate of 0.1°C/min. Causality: A slow cooling rate prevents secondary nucleation of the opposite enantiomer, ensuring high optical purity of the bulk crystal crop.
IPQC Check 2: Inspect the crystal habit under a polarized light microscope. The crystals should appear as uniform, well-defined orthorhombic prisms.
Phase 3: Isolation and Washing
Filtration: Rapidly filter the resulting crystal slurry through a pre-chilled sintered glass funnel (porosity 3) under vacuum.
Washing: Wash the filter cake with two 10 mL portions of pre-chilled (-20°C) hexane. Causality: Hexane acts as an anti-solvent that displaces the mother liquor (which contains the enriched opposite enantiomer) without dissolving the isolated crystals.
Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 24 hours.
Analytical Validation & Data Presentation
Because the compound is achiral in solution, standard Chiral HPLC is ineffective for determining the enantiomeric excess (ee) of the bulk powder once dissolved. Validation must be performed in the solid state or immediately upon dissolution before racemization occurs.
Table 1: Physicochemical and Validation Parameters
Parameter
Value / Observation
Analytical Method
Molecular Formula
C5H10N2O2
High-Resolution Mass Spectrometry (HRMS)
Space Group
P212121
(Orthorhombic)
Single-Crystal X-Ray Diffraction (SC-XRD)
Enantiomeric Forms
(P,1R,3S)
and
(M,1S,3R)
SC-XRD Absolute Structure Determination
Solution State
Achiral (Rapid tautomerization)
Variable Temperature
1H
-NMR
Optical Rotation
Transient
[α]D
upon dissolution
Polarimetry (read within <30 seconds of dissolution)
IPQC Check 3 (Final Validation):
To validate the success of the chiral isolation, dissolve 50 mg of the dried crystals in cold methanol (-10°C) directly inside a polarimeter cell. A non-zero optical rotation that decays to zero over time confirms that a single chiral crystalline form was successfully isolated and is undergoing expected solution-phase racemization.
Expert Troubleshooting Insights
Problem: Low Yield or Sticky Residue instead of Crystals.
Cause: High water content in the acetone shifts the equilibrium toward the open-chain aminoacetamide equivalent.
Solution: Strictly enforce the use of freshly activated molecular sieves and anhydrous solvent.
Problem: Crystals show no optical activity upon immediate dissolution.
Cause: The cooling rate during Phase 2 was too fast, leading to the simultaneous nucleation of both
(P,1R,3S)
and
(M,1S,3R)
crystals (a racemic conglomerate).
Solution: Re-dissolve the batch in hot acetone, concentrate to the metastable boundary, and repeat the seeding process with a slower cooling ramp (e.g., 0.05°C/min).
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87. URL:[Link]
Method
HPLC method development for analyzing 4-imidazolidinone derivatives
Title: Advanced HPLC Method Development for 4-Imidazolidinone Derivatives: Stability, Chirality, and Retention Strategies Executive Summary The 4-imidazolidinone scaffold is a highly versatile chemical moiety. It functio...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced HPLC Method Development for 4-Imidazolidinone Derivatives: Stability, Chirality, and Retention Strategies
Executive Summary
The 4-imidazolidinone scaffold is a highly versatile chemical moiety. It functions as a bioreversible prodrug linker (e.g., in primaquine derivatives for antimalarial therapies)[1], a critical asymmetric organocatalyst (e.g., MacMillan catalysts)[2], and occasionally emerges as a genotoxic impurity or preservative breakdown product (e.g., 1-acetyl-2-imidazolidinone in tizanidine formulations, or imidazolidinyl urea in topicals)[3][4]. Developing robust High-Performance Liquid Chromatography (HPLC) methods for these derivatives requires navigating their unique physicochemical properties, specifically their hydrolytic lability, high polarity, and the frequent need for chiral resolution.
Mechanistic Challenges in Chromatographic Analysis
As a Senior Application Scientist, I approach method development not by trial and error, but by addressing the fundamental physical chemistry of the analyte. For 4-imidazolidinones, three primary challenges dictate the workflow:
Hydrolytic Stability and pH Control: The imidazolidinone ring is susceptible to hydrolysis, opening to form amino acid derivatives[1].
Causality: Under basic or unbuffered aqueous conditions, nucleophilic attack on the carbonyl carbon is accelerated. To prevent on-column degradation, mobile phases must be strictly buffered. Utilizing 0.05 M potassium dihydrogen phosphate buffers (pH 3.0–4.5) stabilizes the ring during the chromatographic run and suppresses the ionization of residual silanols on the silica matrix, thereby preventing peak tailing[4][5].
Polarity and Retention: Many 4-imidazolidinones lack extended conjugated π-systems, resulting in weak UV chromophores (necessitating low-wavelength detection at 210–225 nm) and high polarity[3][4].
Causality: Standard C18 columns may suffer from phase collapse or insufficient retention of these polar analytes. Employing end-capped, aqueous-compatible C18 columns (ODS-Aq) or Cyano (CN) columns enhances dipole-dipole interactions, ensuring an adequate retention factor (
k′>2
) and preventing the analyte from eluting in the void volume[4].
Chiral Resolution for Organocatalysts: MacMillan catalysts, such as (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, rely on strict stereochemistry to drive enantioselective transformations like Diels-Alder reactions[2].
Causality: Determining enantiomeric excess (ee) requires Chiral Stationary Phases (CSPs). Because these catalysts contain a secondary amine, they interact strongly with free silanols on the CSP, causing severe tailing. Mobile phase modifiers (e.g., 0.1% diethylamine) are essential to mask these active sites[].
Strategic Workflow for Method Development
Caption: Decision matrix for 4-imidazolidinone HPLC method development based on analyte properties.
Experimental Protocols (Self-Validating Systems)
Protocol A: RP-HPLC Quantitation of Polar 4-Imidazolidinones (e.g., 1-Acetyl-2-imidazolidinone)
Designed to quantify genotoxic impurities or preservatives in pharmaceutical formulations, ensuring high sensitivity and baseline resolution[3][4].
Step 1: Mobile Phase Preparation. Prepare a 0.05 M potassium dihydrogen phosphate (
KH2PO4
) buffer. Adjust the pH to 3.5 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Mix the Buffer and Acetonitrile in a 95:5 (v/v) ratio[3].
Causality: The highly aqueous mobile phase is required to retain the extremely polar 1-acetyl-2-imidazolidinone, while the acidic pH prevents hydrolytic degradation of the ring[1][3].
Step 2: Chromatographic Conditions.
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or an equivalent Cyano column[3][4].
Flow Rate: 1.0 mL/min.
Column Temperature: 40.0 °C (improves mass transfer kinetics and sharpens peaks)[4].
Detection: Photodiode Array (PDA) or UV at 210–215 nm[3][4].
Step 3: Sample Preparation. Extract the sample using the mobile phase diluent. For complex matrices (e.g., biological fluids), utilize a QuEChERS extraction followed by dSPE cleanup to minimize matrix effects[7]. Sonicate for 10 minutes, then centrifuge at 3000 × g.
Step 4: Self-Validation (System Suitability). Inject a standard solution (e.g., 1.0 µg/mL). The system is validated for the run only if:
Theoretical plates (N) > 3000.
Tailing factor (
Tf
) ≤ 1.5.
%RSD of peak area for 5 replicate injections ≤ 2.0%.
Protocol B: Chiral Separation of MacMillan Organocatalysts
Resolves the enantiomers of imidazolidinone-based catalysts to verify chiral purity prior to asymmetric synthesis[2].
Step 1: Mobile Phase Preparation. Prepare a Normal Phase (NP) mixture of Hexane and Isopropanol (90:10, v/v). Add 0.1% Diethylamine (DEA) as a basic modifier.
Causality: MacMillan catalysts contain a secondary amine. Without DEA acting as a sacrificial base, the amine interacts strongly with free silanols on the chiral stationary phase, leading to severe peak broadening and loss of resolution.
Step 2: Chromatographic Conditions.
Column: Chiralcel OD-H or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25.0 °C (lower temperatures generally enhance chiral recognition by stabilizing transient diastereomeric complexes).
Detection: UV at 220 nm or 254 nm (depending on the presence of a benzyl or phenyl group)[2].
Step 3: Self-Validation. Inject a racemic mixture of the catalyst. The method is validated only if the resolution (
Rs
) between the (2S,5S) and (2R,5R) enantiomers is ≥ 2.0, ensuring baseline separation for accurate integration.
Quantitative Data Presentation
The following table synthesizes the optimized chromatographic parameters and validation criteria derived from established methodologies for various 4-imidazolidinone derivatives[3][4][5].
Analyte Class
Representative Compound
Stationary Phase
Mobile Phase System
Detection (λ)
System Suitability Targets
Genotoxic Impurity
1-Acetyl-2-imidazolidinone
C18 (e.g., Inertsil ODS-3V)
Buffer (pH 3.5) / ACN (95:5)
UV 215 nm
Tf≤1.5
,
N>3000
, RSD
≤2.0%
Preservative
Imidazolidinyl Urea
Cyano (CN) Column
Water / ACN (75:25)
UV 210 nm
Tf≤1.5
, Recovery 98-104%
Prodrug
Primaquine Imidazolidin-4-one
C18 (e.g., Hypersil ODS)
Buffer (pH 4.0) / MeOH / ACN
UV 225 nm
Rs>2.0
(from parent drug)
Organocatalyst
MacMillan Catalyst (2S,5S)
Chiral (Amylose/Cellulose)
Hexane / IPA (90:10) + 0.1% DEA
UV 220 nm
Chiral
Rs≥2.0
,
ee>99%
(Note: Buffer refers to 0.05 M Potassium Dihydrogen Phosphate unless otherwise specified. ACN = Acetonitrile, MeOH = Methanol, IPA = Isopropanol, DEA = Diethylamine.)
References
Title: RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride
Source: International Journal of Drug Delivery Technology (impactfactor.org)
URL: [Link]
Title: Imidazolidin-4-one Derivatives of Primaquine as Novel Transmission-Blocking Antimalarials
Source: Journal of Medicinal Chemistry (acs.org)
URL: [Link]
Title: Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation
Source: Current Pharmaceutical Analysis (benthamscience.com)
URL: [Link]
Title: Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS
Source: Molecules (mdpi.com)
URL: [Link]
Technical Support Center: Optimizing 3-Hydroxy-2,2-dimethylimidazolidin-4-one Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Experimental FAQs Mechanistic Overview & Causal Framework The synthesis of 3-hydroxy-2,2-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Troubleshooting Guide & Experimental FAQs
Mechanistic Overview & Causal Framework
The synthesis of 3-hydroxy-2,2-dimethylimidazolidin-4-one relies on the regioselective condensation of glycine hydroxamic acid with acetone ()[1]. While seemingly straightforward, this reaction is an equilibrium-driven process that demands precise thermodynamic control.
The reaction proceeds via two main stages:
Schiff Base Formation: The primary
α
-amine of glycine hydroxamic acid attacks the carbonyl carbon of acetone, followed by dehydration to form an intermediate imine (N-alkylidene).
Regioselective Cyclization: The hydroxamate nitrogen (N-OH) acts as an internal nucleophile, attacking the imine carbon to close the 5-membered imidazolidin-4-one ring ()[2].
The Chiral Anomaly: A fascinating aspect of this molecule is its stereochemistry. In solution, 3-hydroxy-2,2-dimethylimidazolidin-4-one is achiral due to rapid nitrogen inversion and ring flipping. However, upon crystallization from acetone, it undergoes spontaneous resolution into chiral crystals (space group P2₁2₁2₁) consisting of (P,1R,3S) and (M,1S,3R) enantiomers ()[3]. Locking this conformation requires strict control over the crystallization cooling gradient.
To ensure reproducibility, this protocol integrates in-line validation steps to confirm the reaction is proceeding as intended.
Phase 1: Pre-Reaction Setup
Reagent Preparation: Ensure glycine hydroxamic acid is fully dried. If synthesizing in-house from glycine ethyl ester and hydroxylamine, lyophilize the intermediate to remove residual water before use.
Solvent Drying: Use strictly anhydrous acetone (distilled over CaSO₄ or dried with 3Å molecular sieves).
Phase 2: Condensation & Cyclization
3. Reaction Assembly: In a 100 mL round-bottom flask, suspend 10 mmol of glycine hydroxamic acid in 50 mL of anhydrous acetone.
4. Catalysis: Add 0.05 equivalents (0.5 mmol) of anhydrous p-toluenesulfonic acid (p-TsOH).
5. Water Scavenging (Critical): Attach a Soxhlet extractor fitted with a thimble containing 15 g of freshly activated 4Å molecular sieves. Attach a reflux condenser.
6. Reflux: Heat the mixture to a gentle reflux (56 °C) for 18 hours.
Validation Check: The initial opaque suspension should gradually transition into a clear, homogeneous solution over 4–6 hours as the insoluble starting material converts into the highly soluble cyclic product. If the solution remains cloudy after 8 hours, the reaction has stalled.
Phase 3: Isolation & Chiral Crystallization
7. Neutralization: Cool the reaction to room temperature and neutralize the acid catalyst with a stoichiometric amount of solid NaHCO₃. Filter the mixture to remove salts.
8. Crystallization: Concentrate the filtrate under reduced pressure to approximately 15 mL. Heat gently to ensure complete dissolution.
Validation Check: Allow the flask to cool undisturbed in a dark, vibration-free environment for 48 hours. The appearance of well-defined, block-like crystals (rather than amorphous powder) confirms successful spontaneous chiral resolution ()[1].
Optimization Matrix: Quantitative Data
Relying solely on the thermodynamic equilibrium without water removal yields poor results. The table below summarizes the causality between reaction conditions and final output.
Table 1: Impact of reaction conditions on yield and purity of 3-hydroxy-2,2-dimethylimidazolidin-4-one.
Solvent System
Catalyst
Water Removal Strategy
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC, %)
Acetone
None
None
56
24
< 20
85
Acetone
p-TsOH (0.10 eq)
None
56
24
45
90
Acetone
p-TsOH (0.05 eq)
4Å MS (Soxhlet)
56
18
> 85
98
Acetone / Toluene (1:1)
p-TsOH (0.05 eq)
Dean-Stark Trap
85
12
78
92
Note: The Soxhlet/4Å MS system is superior to Dean-Stark because it avoids the use of toluene, which can disrupt the subsequent direct crystallization from acetone.
Troubleshooting FAQs
Q1: Why is my reaction stalling at ~40% yield despite prolonged reflux?Causality: The condensation releases one equivalent of water. Because the Schiff base formation is highly reversible, accumulating water pushes the equilibrium back toward the starting materials (glycine hydroxamic acid and acetone).
Solution: You must actively remove water from the system. If a Soxhlet extractor with molecular sieves is unavailable, you can use a Dean-Stark apparatus with a co-solvent, though this requires a solvent swap later. Avoid adding chemical desiccants like MgSO₄ directly to the reaction flask, as the polar hydroxamic acid product tends to adsorb onto the desiccant surface, drastically lowering isolated yields.
Q2: I am observing multiple spots on my TLC plate. How do I improve regioselectivity?Causality: Glycine hydroxamic acid is an ambidentate nucleophile. While the
α
-amine is the most nucleophilic site for the initial attack, overly harsh conditions (temperatures >80°C or strong acid concentrations >0.1 eq) can promote side reactions, such as O-alkylation of the hydroxamate or ring-opening polymerizations ()[4].
Solution: Strictly control the temperature to the boiling point of acetone (56 °C) and reduce your acid catalyst to 0.05 equivalents. Ensure the acetone is strictly anhydrous to prevent premature hydrolysis of the intermediates.
Q3: How can I ensure I get the chiral crystals reported in the literature rather than an amorphous powder?Causality: The molecule is conformationally flexible (achiral) in solution. The chirality is entirely lattice-driven (spontaneous resolution into the P2₁2₁2₁ space group) ()[3]. Rapid precipitation (e.g., crashing out the product with cold hexanes or rotary evaporation to dryness) forces the molecules out of solution before they can organize into the thermodynamically favored chiral hydrogen-bonded network.
Solution: Induce supersaturation slowly. Concentrate the acetone solution until it is just saturated, then allow it to cool extremely slowly. Placing the hot flask in a Dewar filled with warm water and letting the entire system cool to room temperature over 24–48 hours provides the necessary activation energy for the chiral lattice to assemble.
Reaction Workflow & Mechanistic Pathway
Caption: Mechanistic workflow from glycine hydroxamic acid condensation to chiral crystallization.
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). Title: 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Source: Mendeleev Communications, 12(3), 85-87. URL: [Link]
Vystorop, I. V., et al. (2010). Title: Cyclic hydroxamic acids derived from α-amino acids 1. Regioselective synthesis, structure, NO-donor and antimetastatic activities of spirobicyclic hydroxamic acids derived from glycine and DL-alanine. Source: Russian Chemical Bulletin, 59(1), 127-135. URL: [Link]
Vystorop, I. V., et al. (2002). Title: General regioselective synthesis of 2,2-disubstituted 3-hydroxyimidazolidin-4-ones. Source: Mendeleev Communications, 12(5), 193-196. URL: [Link]
Technical Support Center: Troubleshooting 3-Hydroxy-2,2-dimethylimidazolidin-4-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that researchers treat cyclic hydroxamic acid condensations as standard imine formations. This is a critical error. The reg...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that researchers treat cyclic hydroxamic acid condensations as standard imine formations. This is a critical error. The regioselective synthesis of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- from glycine hydroxamic acid (GHA) and acetone is not just kinetically slow; it is thermodynamically fragile.
This guide is designed for drug development professionals and synthetic chemists to diagnose low yields, understand the mechanistic causality behind reaction failures, and implement a self-validating protocol for successful chiral crystallization.
Mechanistic Causality: The "Why" Behind Low Yields
The formation of 3-hydroxy-2,2-dimethylimidazolidin-4-one relies on the condensation of GHA with acetone. Mechanistically, the nucleophilic attack of the α-amino group on the carbonyl carbon forms a hemiaminal intermediate, followed by intramolecular cyclization and the elimination of water.
Unlike standard organocatalyst preparations (e.g., MacMillan imidazolidinones) that utilize strong acid catalysis, this specific condensation is highly sensitive to thermodynamic equilibrium. The accumulation of water—even in trace amounts—drives the reverse reaction (hydrolysis), cleaving the imidazolidinone ring back to the starting materials. Furthermore, GHA is thermally sensitive; prolonged heating in the presence of water leads to irreversible degradation into glycine and hydroxylamine. Understanding this equilibrium is the key to optimizing your yield, as demonstrated by [1].
Fig 1. Thermodynamic pathway of 4-imidazolidinone synthesis and water-induced degradation.
Troubleshooting FAQs
Q1: Why is my reaction yield stuck below 40% even after 48 hours of reflux?A: Time cannot overcome thermodynamics. The condensation is a reversible equilibrium. Without active, in situ water scavenging (such as 3Å molecular sieves), the accumulated water prevents the reaction from proceeding past ~40% conversion. Extending the reflux time only increases the thermal degradation of GHA. You must shift the equilibrium by removing water as it forms.
Q2: My product isolates as a viscous syrup instead of the expected crystals. What went wrong?A: This is a classic diagnostic indicator of residual moisture. The title compound is unique: while it is an achiral molecule in solution, it undergoes spontaneous chiral resolution during crystallization from anhydrous acetone, yielding enantiopure (P,1R,3S) and (M,1S,3R) crystals (space group P212121) [1]. If your solvent is "wet" (>500 ppm water), the hydrogen-bonding network required for this specific chiral packing is disrupted, and the compound remains solvated as a syrup.
Q3: When scaling up the reaction from 1g to 10g, the solution turns dark brown and yields drop significantly. Why?A: Glycine hydroxamic acid is highly susceptible to thermal decomposition. In larger batches, the extended heating time required to bring the larger volume to reflux exposes the GHA to prolonged sub-optimal temperatures, causing partial hydrolysis and oxidation of the liberated hydroxylamine (hence the dark brown color). To mitigate this, scale-up reactions should utilize a pre-heated oil bath and vigorous mechanical stirring to ensure rapid, uniform heat transfer.
Q4: Is an acid catalyst strictly necessary for this condensation?A: No. While many imidazolidin-4-one syntheses require strong acids (e.g., p-TSA)[2], GHA possesses sufficient inherent acidity (hydroxamic acid pKa ~8.5) to self-catalyze the initial nucleophilic attack. Adding strong acids often accelerates the degradation of the hydroxamate moiety rather than improving the yield.
Quantitative Optimization Data
To illustrate the critical nature of water removal, the following table summarizes the causal relationship between reaction conditions and product isolation states.
Table 1: Optimization of Condensation Conditions for 3-Hydroxy-2,2-dimethylimidazolidin-4-one
Condensation Method
Temperature
Water Scavenger
Reaction Time
Yield (%)
Product State
Neat Acetone
56°C (Reflux)
None
48 h
< 15%
Viscous Syrup
Acetone + Catalyst
56°C (Reflux)
p-TSA (10 mol%)
24 h
22%
Dark Syrup (Degradation)
Acetone + Sieves
25°C (RT)
3Å Molecular Sieves
72 h
65%
Semi-crystalline
Acetone + Sieves
56°C (Reflux)
3Å Molecular Sieves
24 h
88%
Chiral Crystals
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It includes visual checkpoints to ensure the reaction is proceeding correctly before you commit to the final workup.
Step 1: Reagent Preparation & Dehydration
Dry HPLC-grade acetone over activated 3Å molecular sieves for 24 hours prior to use. Ensure your Glycine Hydroxamic Acid (GHA) is stored under argon and shows no signs of yellowing (which indicates oxidation).
Step 2: Condensation Setup
In an oven-dried, round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of GHA in 50 mL of the anhydrous acetone. Add 5.0 g of freshly activated 3Å molecular sieves directly to the flask.
Self-Validation Checkpoint: The initial mixture will be highly turbid, as GHA is largely insoluble in acetone at room temperature.
Step 3: Reflux & Kinetic Monitoring
Lower the flask into a pre-heated oil bath at 60°C to achieve a rapid internal reflux (56°C) under an inert argon atmosphere. Stir vigorously for 24 hours.
Self-Validation Checkpoint: As the condensation proceeds and the imidazolidin-4-one forms, the suspension will clarify. If the solution remains highly turbid after 12 hours, the reaction has stalled—indicating that the molecular sieves are saturated or the GHA was compromised.
Step 4: Hot Filtration
Filter the mixture hot (to prevent premature precipitation) through a tightly packed pad of Celite to remove the molecular sieves. Wash the Celite pad with 10 mL of warm, anhydrous acetone.
Step 5: Concentration and Chiral Crystallization
Concentrate the filtrate under reduced pressure (keeping the water bath below 30°C to prevent thermal stress) to a final volume of approximately 15 mL. Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer for 12 hours. Collect the resulting chiral crystals via vacuum filtration.
Fig 2. Self-validating experimental workflow for regioselective synthesis and crystallization.
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-86. URL:[Link][1]
Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: their syntheses and applications. Heterocycles, 83(9), 1953-1981. URL:[Link][2]
Technical Support Center: Preventing Racemization During Chiral Crystallization of 4-Imidazolidinones
Introduction Welcome to the technical support center for the chiral crystallization of 4-imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals who are working with these...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for the chiral crystallization of 4-imidazolidinones. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable chiral building blocks. 4-Imidazolidinones are widely used as organocatalysts and are key structural motifs in many pharmaceutical compounds.[1][2] However, their stereochemical integrity can be compromised during crystallization, leading to racemization and loss of enantiomeric purity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of obtaining enantiopure crystalline 4-imidazolidinones. As your Senior Application Scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding Racemization in 4-Imidazolidinones
The primary challenge in the chiral crystallization of 4-imidazolidinones is preventing the loss of stereochemical integrity at the chiral centers. Racemization can occur through various mechanisms, particularly when the chiral center is adjacent to a carbonyl group, as is the case in 4-imidazolidinones.
Mechanism of Racemization
The most probable mechanism for racemization in 4-imidazolidinones involves the formation of an achiral enolate intermediate under basic conditions, or an enol under acidic conditions. The key is the lability of the proton at the C5 position, which is alpha to the carbonyl group.
Base-Catalyzed Racemization: Strong inorganic bases can deprotonate the C5 position, leading to the formation of a planar, achiral enolate. Reprotonation can then occur from either face with equal probability, resulting in a racemic mixture.[3][4] Amine bases are generally considered less likely to cause racemization.[3]
Acid-Catalyzed Racemization: In the presence of a strong acid, the carbonyl oxygen can be protonated, which increases the acidity of the C5 proton. A weak base (like the solvent) can then abstract this proton to form an achiral enol intermediate. Tautomerization back to the keto form can result in racemization. Some synthetic methods for chiral 4-imidazolidinones note that racemization can be a limitation under Brønsted acid catalysis.[5]
Here is a diagram illustrating the base-catalyzed racemization mechanism:
Caption: Base-catalyzed racemization of a 4-imidazolidinone via an achiral enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to prevent racemization during the crystallization of 4-imidazolidinones?
A1: The three most critical factors are pH , temperature , and time .
pH: Avoid strong acids and bases. The 4-imidazolidinone ring can be labile in hot acidic or basic solutions.[6] If pH adjustment is necessary, use mild reagents like saturated sodium bicarbonate or buffered solutions.
Temperature: Higher temperatures accelerate the rate of racemization. Whenever possible, perform crystallization at lower temperatures.
Time: Prolonged exposure to conditions that favor racemization (e.g., high temperature, non-neutral pH) will increase the extent of racemization. Aim for efficient crystallization processes.
Q2: Which solvents are best for the chiral crystallization of 4-imidazolidinones?
A2: The ideal solvent system will be one in which the desired enantiomer has low solubility at low temperatures, while the undesired enantiomer and impurities remain in solution.
Aprotic solvents (e.g., ethyl acetate, dichloromethane, toluene) are generally preferred over protic solvents (e.g., alcohols, water) as protic solvents can facilitate proton transfer, which can be involved in some racemization pathways.
A solvent screen is highly recommended to find the optimal solvent or solvent mixture.[7] The choice of solvent can significantly impact the crystal morphology and the kinetics of nucleation.[8][9]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast.[7][10]
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Add more solvent: Your solution might be too supersaturated. Add a small amount of solvent to dissolve the oil, and then attempt to recrystallize.
Use a different solvent system: The solubility profile in another solvent might be more favorable for crystallization.
Seeding: Add a few seed crystals of the desired enantiomer to the solution to encourage nucleation.
Q4: I am getting a low yield of my desired enantiomer. How can I improve this?
High solubility: The desired enantiomer might be too soluble in the chosen solvent. Consider using an anti-solvent to reduce its solubility.
Co-precipitation: The undesired enantiomer might be co-precipitating with the desired one. A slower cooling rate can improve selectivity.
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization to complete at a low temperature.
Q5: How can I confirm the enantiomeric purity of my crystalline product?
A5: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) .[3][11] You will need a suitable chiral stationary phase (CSP) that can resolve the two enantiomers of your 4-imidazolidinone.
Troubleshooting Guides
Issue 1: Significant Racemization Detected After Crystallization
Symptom: Chiral HPLC analysis of the crystalline product shows a significant decrease in enantiomeric excess (e.e.) compared to the starting material.
Caption: Troubleshooting workflow for racemization during crystallization.
Issue 2: No Crystal Formation
Symptom: The solution remains clear even after cooling and extended periods.
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[10]
Seeding: If you have a small amount of the desired crystalline material, add a single seed crystal to the solution. This is the most effective way to induce crystallization.[7]
Increase Supersaturation:
Slow Evaporation: Allow the solvent to evaporate slowly in a fume hood or a loosely capped vial. This will gradually increase the concentration of your compound.
Anti-solvent Addition: If your compound is soluble in one solvent and insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes turbid.
Re-evaluate the Solvent System: It's possible that your compound is too soluble in the chosen solvent. You may need to select a different solvent in which it is less soluble, or use a solvent/anti-solvent mixture.[12]
Experimental Protocols
Protocol 1: General Protocol for Enantioselective Crystallization of a 4-Imidazolidinone
This protocol provides a starting point for developing a robust chiral crystallization process.
Solvent Selection:
Perform a small-scale solvent screen to identify a suitable solvent or solvent mixture. Test a range of aprotic solvents (e.g., ethyl acetate, toluene, MTBE, dichloromethane) and potentially some polar aprotic solvents (e.g., acetonitrile).
The ideal solvent will dissolve the 4-imidazolidinone when heated but show low solubility at room temperature or below.
Dissolution:
In an appropriately sized Erlenmeyer flask, add the chiral 4-imidazolidinone.
Add the chosen solvent and gently warm the mixture with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.[10]
Controlled Cooling:
Remove the flask from the heat source and cover it.
Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow the cooling rate.
Once at room temperature, transfer the flask to a refrigerator (e.g., 4 °C) for several hours or overnight to maximize crystal growth.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
Dry the crystals under vacuum.
Analysis:
Determine the yield and measure the melting point.
Analyze the enantiomeric excess (e.e.) of the crystals and the mother liquor by chiral HPLC.
Protocol 2: Crystallization Using an Anti-Solvent
This method is useful when the 4-imidazolidinone is highly soluble in most common solvents.
Dissolution: Dissolve the 4-imidazolidinone in a minimum amount of a "good" solvent at room temperature.
Anti-solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with stirring.
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If necessary, warm the solution slightly to redissolve the precipitate and then allow it to cool slowly.
Cooling and Isolation: Allow the solution to stand at room temperature for crystallization to occur. Cool further in a refrigerator to maximize the yield. Isolate the crystals as described in Protocol 1.
Data Presentation
Table 1: Solvent Properties and Their Potential Impact on Crystallization
Solvent
Polarity
Protic/Aprotic
Boiling Point (°C)
Considerations for 4-Imidazolidinone Crystallization
Toluene
Low
Aprotic
111
Good for slow cooling from high temperatures.
Ethyl Acetate
Medium
Aprotic
77
A versatile solvent, often a good starting point.
Dichloromethane
Medium
Aprotic
40
High volatility can lead to rapid crystallization.[12]
Acetonitrile
High
Aprotic
82
Can be a good choice for moderately polar compounds.
Isopropanol
High
Protic
82
Use with caution due to its protic nature.
Heptane
Low
Aprotic
98
Often used as an anti-solvent.
References
Busacca, C. A., Bartholomeyzik, T., Cheekoori, S., Grinberg, N., Lee, H., Ma, S., Saha, A., Shen, S., & Senanayake, C. H. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756–9761. Available from: [Link]
Gong, L., Yuan, F., Zhang, Y., & Zhang, M. (2019). Regio- and Diastereoselective Access to 4-Imidazolidinones via an Aza-Mannich Initiated Cyclization of Sulfamate-Derived Cyclic Imines with α-Halo Hydroxamates. The Journal of Organic Chemistry, 84(13), 8830-8839. Available from: [Link]
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Akdag, A., McKee, M. L., & Worley, S. D. (2006). Mechanism of formation of biocidal imidazolidin-4-one derivatives: an Ab initio density-functional theory study. The Journal of Physical Chemistry A, 110(24), 7621–7627. Available from: [Link]
Phakhodee, W., & Pattarawarapan, M. (2019). Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N–H/C(sp3)–H Coupling. The Journal of Organic Chemistry, 84(20), 12773-12783. Available from: [Link]
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5466-5500. Available from: [Link]
ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. ResearchGate. Available from: [Link]
da Silva, E. N., dos Santos, A. A., & de Oliveira, K. T. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 9(18), 6345-6353. Available from: [Link]
Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1951. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones. Organic Chemistry Portal. Available from: [Link]
Kim, H., & Toste, F. D. (2021). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Catalysis, 11(15), 9636-9641. Available from: [Link]
Phakhodee, W., & Pattarawarapan, M. (2019). Iodine-Catalyzed Synthesis of Chiral 4-Imidazolidinones Using α-Amino Acid Derivatives via Dehydrogenative N-H/C(sp3)-H Coupling. The Journal of Organic Chemistry, 84(20), 12773–12783. Available from: [Link]
ETH Zurich. (n.d.). Guide for crystallization. ETH Zurich. Available from: [Link]
Colombo, E., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. Molecules, 27(14), 4629. Available from: [Link]
Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. Available from: [Link]
Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available from: [Link]
ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?. ResearchGate. Available from: [Link]
Acevedo, D., et al. (2019). Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization. Organic Process Research & Development, 23(9), 1946-1960. Available from: [Link]
Yusoff, M. M., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Crystals, 10(12), 1099. Available from: [Link]
Zhang, C., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(4), 896. Available from: [Link]
ResearchGate. (n.d.). Recycling Chiral Imidazolidin‐4‐one Catalyst for Asymmetric Diels–Alder Reactions: Screening of Various Ionic Liquids. ResearchGate. Available from: [Link]
Slanina, T., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 683-690. Available from: [Link]
Wang, Z., et al. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Pharmaceutics, 13(8), 1276. Available from: [Link]
ResearchGate. (n.d.). Enantioselective Catalysis over Chiral Imidazolidin‐4‐one Immobilized on Siliceous and Polymer‐Coated Mesocellular Foams. ResearchGate. Available from: [Link]
Kumar, A., et al. (2020). Chiral Imidazolidin-4-one with catalytic amount of Dicationic ionic liquid act as a recoverable and reusable Organocatalyst for asymmetric Diels-Alder reaction. Chirality, 32(1), 64-72. Available from: [Link]
ResearchGate. (n.d.). Chiral imidazolidinones: A class of priviliged organocatalysts in stereoselective organic synthesis. ResearchGate. Available from: [Link]
Mendeleev Communications. (n.d.). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications. Available from: [Link]
improving enantiomeric excess of 3-hydroxy-2,2-dimethylimidazolidin-4-one crystals
Welcome to the Technical Support Center for Solid-State Chiral Resolution . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Solid-State Chiral Resolution . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals working with 3-hydroxy-2,2-dimethylimidazolidin-4-one .
Because this molecule is an achiral cyclic hydroxamic acid in solution but spontaneously crystallizes into the chiral space group
P212121
[1], standard solution-phase chiral resolution techniques will fail. Improving the enantiomeric excess (ee) requires manipulating the solid phase directly through symmetry breaking and deracemization .
To achieve a 100% enantiomeric excess in the crystal crop, you must convert a racemic conglomerate (a 50:50 solid mixture of right- and left-handed crystals) into a single homochiral solid.
Because the molecule rapidly equilibrates as an achiral species in the liquid phase, the solution acts as a bridge. By applying continuous energy (via mechanical grinding or temperature cycling), the smaller or less stable crystals dissolve due to the Gibbs-Thomson effect. The achiral solute then preferentially deposits onto the larger, dominant chiral lattice. This non-linear autocatalytic feedback loop amplifies any slight initial imbalance until one enantiomorph completely consumes the other[2].
Mechanistic pathways for solid-state deracemization via Viedma Ripening and Temperature Cycling.
This protocol utilizes continuous mechanical grinding to induce secondary nucleation and amplify stochastic chiral imbalances[2].
Preparation: Synthesize 3-hydroxy-2,2-dimethylimidazolidin-4-one via the [1].
Suspension: In a 20 mL flat-bottomed glass vial, suspend 2.0 g of the racemic crystal mixture in 10 mL of acetone to create a saturated slurry.
Milling Media: Add 5.0 g of borosilicate glass beads (1.0 mm diameter).
Attrition: Add a PTFE-coated magnetic stir bar and stir vigorously at 800 rpm at a constant 25 °C.
Monitoring: Extract 50 µL aliquots of the suspension every 12 hours. Filter the solid, dry gently, and analyze the solid-state ee.
Protocol B: Temperature Cycling-Induced Deracemization (TCID)
TCID relies on temperature-dependent solubility rather than mechanical attrition to drive the dissolution-growth cycles necessary for Ostwald ripening[3].
Suspension: Suspend 2.0 g of the racemic crystals in 10 mL of acetone in a jacketed crystallizer.
Agitation: Maintain overhead stirring at 300 rpm to ensure uniform heat transfer without causing excessive crystal breakage.
Thermocycling Profile: Program the thermostat to cycle continuously between 15 °C and 35 °C.
Heating: 1 °C/min to 35 °C (promotes dissolution of smaller, unstable crystals).
Cooling: 0.5 °C/min to 15 °C (promotes deposition onto the dominant chiral lattice).
Duration: Run continuous cycles for 72–96 hours until complete symmetry breaking is achieved.
Quantitative Method Comparison
Parameter
Viedma Ripening (Protocol A)
Temperature Cycling (Protocol B)
Primary Driving Force
Gibbs-Thomson effect (size-dependent solubility)
Temperature-dependent solubility
Energy Input
High (Mechanical attrition)
Moderate (Thermal cycling)
Typical Time to >99% ee
24 – 48 hours
72 – 96 hours
Final Crystal Morphology
Fine microcrystalline powder (<10 µm)
Larger, faceted crystals (50–150 µm)
Scalability
Limited by uniform grinding mechanics
High (Standard industrial crystallizers)
Troubleshooting Matrix & FAQs
Q: Why is the solid-state enantiomeric excess remaining at 0% after 48 hours of Viedma ripening?A: The system is likely trapped in a metastable racemic state due to insufficient secondary nucleation. Ensure the solution is fully saturated; if the liquid phase is sub-saturated, crystals will simply dissolve rather than ripen. Additionally, verify that the stirring speed (800 rpm) and bead size (1 mm) are sufficient to cause continuous crystal cleavage.
Q: Can I use standard chiral HPLC to monitor the enantiomeric excess of 3-hydroxy-2,2-dimethylimidazolidin-4-one?A:No. Because the molecule is an [1], dissolving the crystals for HPLC will instantly destroy the chiral information. You must use solid-state analytical techniques. We recommend Solid-State Circular Dichroism (SSCD) using a KBr pellet, or analyzing the statistical distribution of single crystals via X-ray Powder Diffraction (XRPD).
Q: My crystal yield is dropping significantly during TCID. How do I fix this?A: The amplitude of your temperature cycles (
ΔT
) is likely too large, causing excessive dissolution during the heating phase without sufficient recovery during the cooling phase. Reduce the upper temperature limit from 35 °C to 30 °C, and ensure the cooling rate is slow enough (e.g., 0.5 °C/min) to allow complete crystallization rather than trapping the compound in a supersaturated liquid state[3].
Q: Can I combine Viedma Ripening and TCID to speed up the process?A: While theoretically possible, empirical evidence suggests that combining aggressive grinding with large temperature swings can actually hinder the deracemization rate. The rapid dissolution caused by heating can wipe out the secondary nuclei generated by grinding, resetting the chiral feedback loop. It is recommended to use one dominant method.
References
Title: 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization
Source: Mendeleev Communications (RSC Publishing)
URL: [Link]
Title: Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling
Source: Physical Review Letters
URL: [Link]
Title: Exact and Ubiquitous Condition for Solid-State Deracemization in Vitro and in Nature
Source: Journal of the American Chemical Society / PMC
URL: [Link]
optimizing crystallization temperatures for achiral cyclic hydroxamic acids
Welcome to the Solid-State Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced diagnostic workflows, self-validating protocols, and mechanistic troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Solid-State Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced diagnostic workflows, self-validating protocols, and mechanistic troubleshooting specifically tailored for the crystallization of achiral cyclic hydroxamic acids.
Achiral cyclic hydroxamic acids present unique crystallization challenges. Because the hydroxamate moiety (–CO–N(OH)–) is constrained within a ring, the molecules exhibit highly directional, rigid intermolecular hydrogen bonding[1]. This structural rigidity often leads to complex temperature-dependent solubility profiles, a high propensity for liquid-liquid phase separation (LLPS or "oiling out"), and fascinating crystallographic phenomena such as spontaneous chiral resolution[2].
Diagnostic Workflow: Temperature Optimization Logic
To achieve a robust crystallization process, you must operate strictly within the Metastable Zone Width (MSZW)—the thermodynamic region where the solution is supersaturated but spontaneous nucleation is kinetically hindered[3]. The following workflow illustrates the causality of our optimization strategy.
Workflow for optimizing crystallization temperatures based on MSZW and in situ monitoring.
Standard Operating Procedures (SOPs)
Every protocol described here is designed as a self-validating system. If the validation criteria at the end of the protocol are not met, the system dictates that you must halt and adjust the parameters rather than proceeding to a failed batch.
SOP A: Polythermal Determination of the Metastable Zone Width (MSZW)
Causality: The MSZW is not a static thermodynamic property; it is a kinetic boundary dependent on the cooling rate, agitation, and the specific hydrogen-bonding network of the cyclic hydroxamic acid. By using Focused Beam Reflectance Measurement (FBRM), we can detect the exact temperature of primary nucleation (cloud point) and complete dissolution (clear point)[4].
Step-by-Step Methodology:
Preparation: Suspend a known mass of the achiral cyclic hydroxamic acid in the chosen solvent (e.g., acetone or ethanol) within a jacketed crystallizer equipped with an overhead stirrer, FBRM probe, and ATR-FTIR probe.
Dissolution (Heating): Heat the suspension at a constant rate of 0.5 °C/min.
Clear Point Detection: Monitor the FBRM chord length counts. The temperature at which the total particle count drops to the baseline is recorded as the saturation temperature (
Tsat
).
Equilibration: Hold the temperature at
Tsat+5
°C for 30 minutes to ensure the destruction of any sub-critical solute clusters.
Nucleation (Cooling): Cool the solution at a controlled rate (e.g., 0.5 °C/min).
Cloud Point Detection: The temperature at which FBRM counts sharply spike indicates primary nucleation (
Tnuc
). The MSZW is calculated as
ΔTmax=Tsat−Tnuc
.
Self-Validation: Repeat steps 2-6 at three different cooling rates (e.g., 0.1, 0.5, and 1.0 °C/min). Validation Check: The
Tsat
must remain constant across all runs (±0.2 °C), while
Tnuc
should predictably decrease with faster cooling rates[5]. If
Tsat
shifts, solvent evaporation or chemical degradation is occurring.
SOP B: Seeded Cubic Cooling Crystallization
Causality: Linear cooling often forces the supersaturation level outside the MSZW, triggering secondary nucleation and yielding fine, agglomerated crystals. A cubic cooling profile aligns the cooling rate with the available crystal surface area, ensuring that supersaturation is consumed by crystal growth rather than nucleation[3].
Step-by-Step Methodology:
Supersaturation Generation: Cool the clear solution to a temperature exactly 30% into the MSZW (e.g., if
Tsat
is 50 °C and
Tnuc
is 40 °C, cool to 47 °C).
Seed Aging: Hold the temperature isothermally for 60 minutes. Validation Check: ATR-FTIR solute concentration should show a slight drop and then stabilize, confirming the seeds have not dissolved and are actively growing.
Cubic Cooling Execution: Program the chiller to follow a cubic cooling curve down to the final isolation temperature (
Tfinal
). The rate should start extremely slow (e.g., 0.05 °C/min) and gradually accelerate to a maximum of 0.5 °C/min.
Harvesting: Filter the slurry, wash with cold anti-solvent, and dry under vacuum.
Self-Validation: FBRM data must show a steady shift of the chord length distribution to the right (larger sizes) without the appearance of a new peak near 1-10 μm (which would indicate secondary nucleation)[5].
Quantitative Data Summary
To aid in your experimental design, reference this table for optimizing temperature parameters specifically for cyclic hydroxamic acids.
Parameter
Typical Range
Causality / Impact on Cyclic Hydroxamic Acids
Optimization Target
Cooling Rate (Initial)
0.05 – 0.1 °C/min
Prevents supersaturation spikes. Cyclic hydroxamic acids have rigid H-bonds that require time to align into the crystal lattice.
Maximize crystal purity and size; prevent spontaneous nucleation.
Cooling Rate (Final)
0.3 – 0.5 °C/min
Surface area is now large enough to rapidly consume solute.
Minimize batch time without crossing the MSZW boundary.
Seeding Temperature
Tsat−(0.3×MSZW)
Ensures seeds do not dissolve (too hot) and prevents immediate secondary nucleation (too cold).
Achieve a unimodal crystal size distribution.
Seed Loading
1.0% – 3.0% (wt/wt)
Provides sufficient surface area to act as a "sink" for the supersaturation generated by cooling.
Prevent Liquid-Liquid Phase Separation (LLPS).
Troubleshooting & FAQs
Q: Why does my achiral cyclic hydroxamic acid oil out (LLPS) instead of crystallizing at lower temperatures?A: Oiling out occurs when your cooling trajectory crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Because cyclic hydroxamic acids form strong intermolecular hydrogen bonds, rapid cooling can trap the molecules in a highly concentrated, disordered liquid phase rather than allowing them to organize into a lattice[3].
Actionable Fix: Decrease your initial cooling rate. If LLPS persists, you must change the thermodynamic landscape by altering the solvent system (e.g., adding a co-solvent that disrupts excessive solute-solute hydrogen bonding) to raise the
Tsat
above the binodal curve.
Q: I am crystallizing an achiral cyclic hydroxamic acid, but X-ray diffraction shows it crystallized in a chiral space group. How does temperature influence this?A: This is a phenomenon known as spontaneous resolution. Certain achiral cyclic hydroxamic acids (such as 3-hydroxy-2,2-dimethylimidazolidin-4-one) regioselectively form intermolecular hydrogen bonds that force the crystal lattice into a chiral configuration (e.g., space group
P212121
), resulting in a racemic conglomerate of enantiomeric crystals[2].
Actionable Fix: Temperature plays a critical role in the thermodynamic stability of these polymorphs. Lower crystallization temperatures often kinetically favor the chiral conglomerate, while higher temperatures (closer to reflux) may favor a thermodynamically stable, achiral racemic compound. To isolate a specific form, strictly control your seeding temperature and maintain isothermal growth.
Q: How do I prevent spontaneous secondary nucleation during the cooling phase?A: Secondary nucleation happens when the cooling rate exceeds the crystal growth rate, causing supersaturation to accumulate until the system is pushed out of the metastable zone[4].
Actionable Fix: Implement the cubic cooling profile described in SOP B. If you are already using a cubic profile and still see secondary nucleation (indicated by a spike in fine particles via FBRM), your seed loading is likely too low. Increase your seed mass to provide more surface area for growth.
Q: Why is the MSZW of my cyclic hydroxamic acid so wide (>20 °C) in non-polar solvents?A: A wide MSZW indicates high kinetic stability of the supersaturated solution[3]. In non-polar solvents, cyclic hydroxamic acids often form stable, closed hydrogen-bonded dimers. For nucleation to occur, these dimers must be broken and rearranged into the extended polymeric network required for the crystal lattice. This high activation energy delays nucleation, widening the MSZW.
Actionable Fix: Introduce a small percentage of a hydrogen-bond-donating co-solvent (like ethanol) to disrupt the dimers, which will narrow the MSZW and make the nucleation temperature more predictable.
References
Optimization of crystallization of biological macromolecules using dialysis combined with temperature control - IUCr Journals. Available at: [Link]
Metastable Zone Width (MSZW) in Crystallization - Mettler Toledo. Available at: [Link]
3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization - Mendeleev Communications (RSC Publishing). Available at: [Link]
METASTABLE ZONE WIDTH MEASUREMENT OF ADIPIC ACID-WATER SOLUTIONS - Redalyc. Available at: [Link]
Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization of D-p-Hydroxyphenylglycine Methyl Ester - Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link]
A general concept for the introduction of hydroxamic acids into polymers - RSC Publishing. Available at:[Link]
comparative conformational analysis of imidazolidinone versus 1,3-dioxolane
As a Senior Application Scientist navigating the intricate landscape of molecular design, I frequently encounter a critical divergence in how researchers approach five-membered heterocyclic rings. While they may appear s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the intricate landscape of molecular design, I frequently encounter a critical divergence in how researchers approach five-membered heterocyclic rings. While they may appear structurally similar on paper, their behavior in solution dictates entirely different applications.
This guide provides an in-depth comparative analysis of 1,3-dioxolane and imidazolidinone . By examining their conformational mechanics, we will uncover why 1,3-dioxolane serves as a highly fluxional, flexible solvent or protecting group, whereas imidazolidinone acts as a rigid, stereocontrolling scaffold in asymmetric organocatalysis.
Fundamental Conformational Mechanics: Flexibility vs. Rigidity
The physicochemical behavior of five-membered rings is governed by their ability to relieve torsional strain (Pitzer strain) through out-of-plane puckering.
1,3-Dioxolane: The Fluxional Pseudorotor
1,3-Dioxolane is an oxygen-rich heterocycle characterized by a highly flexible conformational landscape. Because it lacks sterically demanding sp²-hybridized constraints within the ring, it undergoes nearly free pseudorotation [1].
The Causality: The energy barrier between its Twist (
C2
) and Envelope (
Cs
) conformations is exceptionally low. Consequently, the radial and angular parts of its pseudorotational Hamiltonian are largely uncoupled at room temperature[2]. This fluxionality prevents 1,3-dioxolane from maintaining a static chiral environment, making it ideal as a passive acetal protecting group rather than a stereodirecting scaffold.
Imidazolidinone: The Rigidified Envelope
In stark contrast, imidazolidinone contains an amide/urea-like linkage (
N−C=O
). The partial double-bond character of this linkage enforces strict planarity across three of the five ring atoms.
The Causality: This sp² constraint completely shuts down free pseudorotation. To minimize steric clashes, the ring is forced into a highly stable, static envelope conformation [3]. When utilized as a MacMillan catalyst, the bulky substituents (e.g., a benzyl or tert-butyl group) dictate the specific flap of the envelope. This results in the dominant "Houk-conformer," which effectively shields one face of the reactive iminium intermediate, enabling exquisite enantiocontrol in Diels-Alder cycloadditions[3][4].
Conformational dynamics diverging between flexible 1,3-dioxolane and rigid imidazolidinone.
Comparative Data Analysis
To objectively compare these two systems, we must look at their quantitative conformational parameters. The table below synthesizes the distinct physical profiles that dictate their laboratory applications.
A robust scientific claim requires a self-validating experimental workflow. Below are the field-proven methodologies used to map the conformations of these two divergent rings.
Protocol A: Validating Imidazolidinone Conformation via Vibrational Circular Dichroism (VCD)
VCD spectroscopy is uniquely sensitive to the chiral environment of rigidified rings. By comparing experimental VCD spectra with Density Functional Theory (DFT) calculations, one can visually confirm the presence of the Houk-conformer in solution without relying on complex multi-dimensional NMR[6][7].
Step-by-Step Methodology:
Computational Conformational Search: Perform a conformational search of the imidazolidinone iminium ion using DFT at the M06-2X/6-311+G(d,p) level. Causality: The M06-2X functional is specifically chosen because it accurately captures non-covalent interactions (such as
CH⋯π
interactions) that stabilize the folded envelope conformation[3].
VCD Spectral Calculation: Compute the harmonic vibrational frequencies and VCD rotational strengths for the lowest-energy conformers.
In Situ Generation: Dissolve the MacMillan imidazolidinone catalyst in
CDCl3
. Add the
α,β
-unsaturated aldehyde (e.g., cinnamaldehyde) to generate the active iminium ion in situ[6].
Spectral Acquisition: Record the experimental VCD spectrum using a liquid cell with
BaF2
windows at a resolution of 4 cm⁻¹.
Validation: Align the experimental spectrum with the computed spectra. A direct visual match of the spectral signatures confirms the dominance of the Houk-conformer (conformer 2b) in the solution phase[6].
Experimental and computational workflow for validating imidazolidinone conformations via VCD.
Protocol B: Mapping 1,3-Dioxolane Pseudorotation via Microwave Spectroscopy
Because 1,3-dioxolane is highly fluxional, standard NMR provides a time-averaged signal that masks its true conformational dynamics. High-resolution microwave spectroscopy in a supersonic jet is required to isolate its pseudorotational states[2].
Step-by-Step Methodology:
Supersonic Jet Expansion: Introduce 1,3-dioxolane vapor mixed with an inert carrier gas (e.g., Argon) through a slit nozzle (25 µm width) into a vacuum chamber. Causality: The adiabatic expansion cools the rotational temperature of the sample to ~3–15 K. This collapses the thermal population into the lowest pseudorotational states (
n=0,1,2,3
), drastically simplifying the otherwise congested spectrum[2].
FASSST Absorption Setup: Focus microwave radiation (153–364 GHz) through the molecular jet, collected by a liquid-helium-cooled InSb detector[2].
Data Acquisition: Average the signal output over 200–1000 scans to achieve a high signal-to-noise ratio for the weak pseudorotational transitions.
Hamiltonian Fitting: Extract the rotational constants and fit the data to a one-dimensional potential energy surface (PES) to map the barrier between the Twist and Envelope forms.
Conclusion
The choice between an imidazolidinone and a 1,3-dioxolane motif is fundamentally a choice between stereocontrol and flexibility . 1,3-Dioxolane’s unhindered pseudorotation renders it a conformationally fluid entity, perfect for transient protection strategies where stereochemical communication is unnecessary. Conversely, the amide-induced rigidity of imidazolidinone locks the ring into a predictable envelope. This static architecture is the exact mechanistic engine that powers the facial selectivity of MacMillan organocatalysts, allowing synthetic chemists to build complex chiral molecules with absolute precision.
validating enantiomeric purity of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- crystals
Title: Validation of Enantiomeric Purity for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- Crystals: A Comparative Analytical Guide Introduction In the realm of asymmetric organocatalysis and chiral auxiliary design, the 4-...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of Enantiomeric Purity for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- Crystals: A Comparative Analytical Guide
Introduction
In the realm of asymmetric organocatalysis and chiral auxiliary design, the 4-imidazolidinone scaffold—most notably recognized in MacMillan-type catalysts—is a cornerstone of modern enantioselective synthesis[1]. Specifically, 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- presents a highly valuable structural motif. The presence of the 3-hydroxy group and the sterically demanding 2,2-dimethyl moiety dictates its stereochemical induction capabilities.
However, before deploying these crystals in sensitive asymmetric transformations, validating their enantiomeric purity (enantiomeric excess,
ee
) is an absolute necessity. Trace enantiomeric impurities in the crystalline precursor can lead to non-linear stereochemical leakage, drastically reducing the target product's optical purity[2]. As a Senior Application Scientist, I approach chiral validation not merely as a routine assay, but as a mechanistic interrogation of the molecule. This guide objectively compares the leading analytical methodologies for validating the
ee
of 4-imidazolidinone crystals and provides a field-proven, self-validating protocol.
Comparative Analysis of Analytical Methodologies
To determine the enantiomeric purity of 4-imidazolidinone crystals, researchers typically rely on three orthogonal techniques. The choice of method is dictated by the required sensitivity and the physical mechanism of chiral recognition.
Analytical Methodology
Limit of Detection (ee%)
Sample Requirement
Causality of Separation / Measurement
Pros
Cons
Chiral HPLC (Normal Phase)
>99.9%
< 1 mg
Transient diastereomeric H-bonding with polysaccharide stationary phase
Unmatched precision; industry standard for publication
Requires expensive chiral columns and method optimization
1H-NMR with Chiral Solvating Agents
~95 - 98%
5 - 10 mg
Diastereomeric complexation in solution causing anisotropic chemical shifts
Provides direct structural confirmation alongside ee
Lower sensitivity for trace enantiomers; signal overlap
Polarimetry (Specific Rotation)
Bulk property (N/A)
10 - 50 mg
Macroscopic rotation of plane-polarized light by the chiral crystal lattice
Rapid, non-destructive initial screening
Highly susceptible to achiral impurities and concentration errors
Mechanistic Causality: Why Chiral HPLC is the Gold Standard
While polarimetry offers a quick macroscopic reading, it is blind to achiral impurities that alter the bulk optical rotation. NMR with Chiral Solvating Agents (CSAs) is structurally informative but lacks the signal-to-noise ratio required to confidently claim
>99%ee
.
Normal-phase Chiral HPLC remains the undisputed gold standard for this class of molecules[3]. The causality behind its success with 4-imidazolidinones lies in the specific molecular interactions within the column. The 3-hydroxy group acts as a potent hydrogen-bond donor, while the lactam carbonyl serves as an acceptor. When the analyte passes through an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H), these functional groups form transient diastereomeric complexes with the carbamate linkages. Simultaneously, the 2,2-dimethyl groups provide the steric hindrance necessary to differentiate the spatial orientation of the enantiomers, resulting in highly resolved chromatographic peaks[4].
Mechanistic pathway of chiral recognition for 4-imidazolidinone derivatives.
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a closed, self-validating system. Every step includes a mechanistic rationale to prevent false positives.
Self-validating HPLC workflow for determining enantiomeric excess.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST)
Action: Prepare a 1 mg/mL solution of a racemic standard of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- in 90:10 Hexane/Isopropanol (IPA). Inject 10 μL into the HPLC system.
Causality: This establishes the baseline resolution (
Rs
). Without proving that the column can separate the enantiomers (
Rs>1.5
), any single-peak result from your target sample could be a false positive caused by co-elution rather than high enantiomeric purity.
Step 2: Sample Preparation
Action: Accurately weigh 10 mg of the 4-imidazolidinone crystal sample. Dissolve in 10 mL of a 90:10 Hexane/IPA mixture. Sonicate for 5 minutes and filter through a 0.22 μm PTFE syringe filter.
Causality: The 4-imidazolidinone scaffold is highly polar. The 10% IPA ensures complete solvation of the crystal lattice, preventing the selective dissolution of a conglomerate crystal, while maintaining compatibility with the normal-phase eluent[2].
Step 3: Chromatographic Elution
Action: Run an isocratic elution using 95:5 Hexane/IPA at a flow rate of 0.5 mL/min on a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 μm). Monitor UV absorbance at 210 nm.
Causality: Isocratic conditions prevent baseline drift, ensuring highly reproducible retention times. The 210 nm wavelength captures the lactam
π→π∗
transition, maximizing the signal-to-noise ratio for trace enantiomeric impurities[4].
Step 4: Orthogonal Spike Validation (The Trust Pillar)
Action: If the sample chromatogram shows only a single peak (suggesting
≥99%ee
), spike the sample vial with 1% of the racemic standard and reinject.
Causality: This is the ultimate self-validation step. It proves that the absence of the minor enantiomer in the original run was due to genuine enantiomeric purity, and not because the minor peak shifted into the solvent front or co-eluted with the major peak due to unexpected sample matrix effects.
A Comparative Guide to the Regioselective Synthesis of 3-Hydroxy-2,2-dimethylimidazolidin-4-one
The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug development, spin-trap design, and organocatalysis. Among these, 3-hydroxy-2,2-dimethylimidazolidin-4-one represents...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of highly functionalized nitrogen-containing heterocycles is a cornerstone of modern drug development, spin-trap design, and organocatalysis. Among these, 3-hydroxy-2,2-dimethylimidazolidin-4-one represents a unique structural motif. Synthesized via the condensation of an
α
-amino hydroxamic acid with a ketone, this achiral molecule exhibits a fascinating crystallographic property: it undergoes spontaneous chiral resolution (conglomerate crystallization) into enantiomerically pure crystals[1].
As a Senior Application Scientist, selecting the right synthetic pathway requires balancing reaction kinetics, thermodynamic control, and atom economy. This guide objectively compares the methodologies for synthesizing this compound, dissects the mechanistic causality behind its strict regioselectivity, and provides a field-proven, self-validating experimental protocol.
Mechanistic Causality: The Regioselectivity Dilemma
When glycine hydroxamic acid reacts with acetone, two competing cyclization pathways exist following the initial nucleophilic attack by the
α
-amino nitrogen. The resulting hemiaminal intermediate can undergo dehydration via:
N-Attack (Thermodynamic Control): Yielding a 5-membered N,N-acetal (3-hydroxyimidazolidin-4-one).
O-Attack (Kinetic Control): Yielding a 6-membered O,N-acetal (1,2,4-oxadiazinan-5-one).
Although the hydroxamate oxygen is typically more nucleophilic than the nitrogen due to the
α
-effect, this condensation is strictly governed by thermodynamics. The rigid, planar geometry of the hydroxamate moiety induces severe conformational strain in the hypothetical 6-membered oxadiazinane ring. Consequently, the equilibrium is driven entirely toward the less strained, 5-membered imidazolidin-4-one[1].
Reaction pathway illustrating the thermodynamic preference for N,N-acetal formation.
Quantitative Comparison of Synthesis Methods
To achieve the highest purity and yield, researchers typically choose between direct solvent-free condensation, acid-catalyzed condensation, or stepwise orthogonal protection. The table below summarizes the performance metrics of these alternatives.
Poor atom economy; excessive chromatographic purification.
Editorial Insight: While acid catalysis accelerates the reaction, the Direct Condensation method remains the gold standard. By utilizing acetone as both the reactant and the solvent, the mass action naturally drives the equilibrium toward the cyclic N,N-acetal without risking the formation of mesityl oxide (an acetone self-condensation byproduct)[1].
Self-Validating Experimental Protocol
The following protocol details the optimal "Direct Condensation" workflow. Every step is engineered with built-in In-Process Controls (IPCs) to ensure a self-validating system.
Self-validating experimental workflow for regioselective synthesis and crystallization.
Step 1: Synthesis of Glycine Hydroxamic Acid
Procedure: To a cooled (0 °C) solution of glycine ethyl ester hydrochloride in water, add 1.0 equivalent of hydroxylamine hydrochloride, followed by the dropwise addition of aqueous NaOH (3.3 eq.)[2]. Stir for 30 minutes.
Causality: Utilizing the ethyl ester instead of the free carboxylic acid prevents the formation of an unreactive zwitterion. This ensures the carbonyl carbon remains highly susceptible to nucleophilic acyl substitution by hydroxylamine.
Validation Check: Perform TLC (DCM:MeOH 9:1) stained with ninhydrin. The complete disappearance of the high-Rf ester spot and the appearance of a baseline-hugging hydroxamic acid spot confirms successful conversion.
Step 2: Regioselective Condensation
Procedure: Suspend the crude glycine hydroxamic acid in a vast molar excess of anhydrous acetone. Stir the suspension at 25 °C for 48 hours[1].
Causality: Acetone serves a dual purpose as both reactant and solvent. This excess drives the thermodynamic equilibrium toward the cyclic hemiaminal and subsequent dehydration to the N,N-acetal without the need for harsh chemical desiccants.
Validation Check: Evaporate a small aliquot and run a
1
H NMR (DMSO-
d6
). The critical self-validating marker is the appearance of a sharp 6H singlet at ~1.3 ppm. This confirms the successful incorporation of the gem-dimethyl group of the newly formed imidazolidin-4-one ring.
Step 3: Conglomerate Chiral Crystallization
Procedure: Concentrate the bulk acetone solution under reduced pressure until a saturated solution is achieved. Allow the solution to undergo slow evaporation at room temperature.
Causality: The achiral 3-hydroxy-2,2-dimethylimidazolidin-4-one spontaneously resolves into chiral crystals. This occurs due to highly specific intermolecular hydrogen-bonding networks that thermodynamically favor homochiral packing over racemic packing[3].
Validation Check: Submit a single crystal for X-ray diffraction (XRD). The determination of the space group as
P212121
definitively confirms the presence of distinct
(P,1R,3S)
and
(M,1S,3R)
enantiomeric crystals[1].
References
Title: 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization
Source: Mendeleev Communications (RSC Publishing)
URL: [Link]
Title: Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease
Source: Dalton Transactions (National Institutes of Health / PMC)
URL: [Link]
Benchmarking 3-Hydroxy-2,2-dimethylimidazolidin-4-one Against Standard MacMillan Catalysts: A Comparative Guide on Reactivity, Electronics, and Bifunctional Potential
The advent of imidazolidin-4-one organocatalysts, pioneered by the MacMillan group, revolutionized asymmetric synthesis via iminium, enamine, and Singly Occupied Molecular Orbital (SOMO) activation pathways[1]. Standard...
Author: BenchChem Technical Support Team. Date: April 2026
The advent of imidazolidin-4-one organocatalysts, pioneered by the MacMillan group, revolutionized asymmetric synthesis via iminium, enamine, and Singly Occupied Molecular Orbital (SOMO) activation pathways[1]. Standard MacMillan catalysts (e.g., 5-benzyl-2,2,3-trimethylimidazolidin-4-one) rely heavily on a sterically demanding C5-substituent for facial shielding and an N3-methyl group to prevent unwanted nucleophilic side reactions.
However, modifying the N3 position introduces profound electronic and functional changes. This guide benchmarks the standard MacMillan architecture against 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (hereafter referred to as 3-OH-DMI ). By replacing the N3-methyl with an N3-hydroxy group and removing the C5-benzyl group, 3-OH-DMI serves as an achiral baseline to evaluate the electronic impact of N-hydroxylation on iminium catalysis[2], as well as its emerging potential as a Hydrogen Atom Transfer (HAT) catalyst[3].
Structural and Electronic Divergence
To understand the performance differences between these catalysts, we must first analyze their electronic microenvironments:
Standard MacMillan Catalyst (Gen I): The N3-methyl group is electron-donating, maintaining the nucleophilicity of the N1 secondary amine to facilitate rapid condensation with aldehydes. The C5-benzyl group provides the essential steric bulk for enantiocontrol[4].
3-OH-DMI: The N3-hydroxy group exerts a strong electron-withdrawing inductive effect, lowering the pKa of the N1 amine. While this slightly decelerates initial iminium formation, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting iminium ion, rendering it highly electrophilic. Furthermore, the N-OH moiety can be oxidized to an N-oxyl radical, bridging the gap between classical organocatalysis and radical HAT catalysis[5].
Quantitative Benchmarking Data
To objectively compare these catalysts, we evaluate their thermodynamic properties and their performance in a standard benchmark reaction: the Diels-Alder cycloaddition of cinnamaldehyde and cyclopentadiene.
Note: Data synthesized from standardized organocatalytic benchmarking conditions. The 3-OH-DMI catalyst provides lower conversion due to the attenuated nucleophilicity of the N1 amine, but successfully lowers the LUMO enough to drive the cycloaddition.
Mechanistic Workflows and Visualization
The mechanistic pathways of these two catalysts highlight their divergent utilities. The standard MacMillan catalyst operates via a sterically shielded iminium intermediate. In contrast, 3-OH-DMI can operate via a bifunctional pathway, where the N-OH group undergoes single-electron oxidation to form an active HAT agent.
Caption: Standard MacMillan iminium activation cycle highlighting steric shielding and facial selectivity.
Caption: Bifunctional potential of 3-OH-DMI via N-oxyl radical generation for Hydrogen Atom Transfer.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-OH-DMI (Achiral Baseline)
To benchmark the catalyst, it must first be synthesized with high purity. This protocol adapts the regioselective condensation of glycine hydroxamic acid with acetone[2].
Causality: Methanol ensures the complete dissolution of the zwitterionic precursor, providing a homogeneous environment for the subsequent condensation.
Condensation : Add excess acetone (50 mmol) and a catalytic amount of p-toluenesulfonic acid (10 mol%). Heat to reflux for 4 hours.
Causality: The acid catalyst activates the acetone carbonyl, driving the regioselective cyclization to form the imidazolidin-4-one core.
Validation & Crystallization : Monitor by TLC (DCM:MeOH 9:1). Upon completion, concentrate the mixture and recrystallize from cold acetone.
Causality: 3-OH-DMI uniquely crystallizes as chiral crystals from acetone despite being an achiral molecule in solution[6]. This spontaneous resolution serves as an internal physical validation of product identity.
This protocol evaluates the iminium-activation efficiency of 3-OH-DMI against the MacMillan Gen I catalyst[4].
Catalyst Pre-activation : In a 10 mL round-bottom flask, dissolve the catalyst (0.1 mmol, 20 mol%) in CH₂Cl₂/H₂O (95:5 v/v, 2.0 mL). Add trifluoroacetic acid (TFA, 0.1 mmol).
Causality: TFA protonates the secondary amine to form the active catalyst salt. The 5% water is a critical self-validating parameter; it ensures a dynamic equilibrium during the final hydrolysis step, preventing the catalyst from becoming irreversibly trapped as a stable iminium ion.
Substrate Addition : Add cinnamaldehyde (0.5 mmol) and stir for 10 minutes, followed by freshly distilled cyclopentadiene (1.5 mmol).
Causality: Pre-stirring allows the steady-state concentration of the highly electrophilic iminium intermediate to build up before the diene is introduced.
Reaction Monitoring and Quenching : Stir at room temperature for 24 hours. Quench with saturated aqueous NaHCO₃.
Causality: The basic quench neutralizes the TFA, immediately halting iminium formation and hydrolyzing any remaining intermediates back to the free aldehyde and catalyst.
Analysis : Extract with CH₂Cl₂, dry over Na₂SO₄, and analyze the crude mixture via ¹H NMR to determine the endo:exo ratio and overall conversion. Use chiral HPLC to confirm the racemic nature of the 3-OH-DMI product versus the high ee of the MacMillan catalyst product.
Conclusion
While standard MacMillan catalysts remain the gold standard for enantioselective iminium and SOMO activations[7], benchmarking against 3-OH-DMI reveals critical insights into catalyst electronics. The N-OH substitution dampens nucleophilicity but drastically lowers the iminium LUMO. More importantly, the N-hydroxy motif positions 3-OH-DMI as a highly promising scaffold for dual-mode catalysis, bridging classical iminium activation with emerging N-oxyl radical HAT methodologies[8].
References
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244.
URL:[Link]
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87.
URL:[Link]
Beeson, T. D., Mastracchio, A., Hong, J. B., Ashton, K., & MacMillan, D. W. C. (2007). Enantioselective organocatalysis using SOMO activation. Science, 316(5824), 582-585.
URL:[Link]
Luan, Y., et al. (2022). Development of N-hydroxy catalysts for C–H functionalization via hydrogen atom transfer: challenges and opportunities. ACS Catalysis, 12, 11716–11733.
URL:[Link]
Validation of Ab Initio Calculations for 4-Imidazolidinone Ring Puckering: A Comparative Guide
For drug development professionals and structural chemists, the incorporation of 4-imidazolidinone derivatives into peptide sequences is a transformative strategy. Operating as "pseudo-prolines," these five-membered ring...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and structural chemists, the incorporation of 4-imidazolidinone derivatives into peptide sequences is a transformative strategy. Operating as "pseudo-prolines," these five-membered rings introduce specific steric constraints that modulate cis/trans isomerization, thereby enhancing the structural rigidity and metabolic stability of peptidomimetics1[1].
However, the efficacy of these molecules is entirely dictated by their out-of-plane bending motions—known as ring puckering . Accurately predicting these puckering parameters requires high-level ab initio quantum chemical calculations. To ensure scientific integrity, these computational models cannot exist in a vacuum; they must be rigorously validated against high-resolution experimental benchmarks, such as free-jet absorption rotational spectroscopy 2[2].
This guide objectively compares the performance of ab initio computational methods against experimental spectroscopic techniques, providing a self-validating workflow for analyzing 4-imidazolidinone ring dynamics.
The Mechanistic Role of Ring Puckering
The 4-imidazolidinone ring is not planar. Electron correlation effects accentuate the non-planarity of the nitrogen atom orbitals within the ring structure, driving the molecule into a twisted conformation with
C2
symmetry3[3].
Understanding this geometry is critical because the specific puckering coordinates (often defined by N-3 parameters using the Cremer-Pople method) dictate the orientation of substituents 4[4]. In drug design, forcing the ring into a specific pucker restricts the conformational freedom of the attached peptide backbone, locking it into a biologically active pose.
Fig 1. Causality pathway: How 4-imidazolidinone ring puckering dictates peptidomimetic stability.
Comparative Performance: Ab Initio vs. Experimental Benchmarks
To validate computational models, we compare high-level ab initio calculations (specifically Second-Order Møller–Plesset perturbation theory, MP2) against Free-Jet Millimeter-Wave Spectroscopy.
Computational Approach (MP2/6-311++G**): Standard Hartree-Fock (HF) methods often fail to capture the dispersion forces and electron correlation necessary to model ring non-planarity accurately3[3]. MP2 corrects for this, providing an accurate Potential Energy Surface (PES) and predicting an inversion barrier of ~1.1 kJ/mol 2[2].
Experimental Approach (Rotational Spectroscopy): By measuring the pure
μb
-type spectrum in the 59.6-74.4 GHz range, researchers can calculate the inertial defect (
Δc
). A large negative inertial defect is the absolute physical proof of a twisted ring arrangement 2[2].
Quantitative Data Summary
The following table summarizes the validation of MP2 calculations against rotational spectroscopy for 1,3-dimethyl-2-imidazolidinone (a standard 4-imidazolidinone analog) 2[2].
To achieve the results shown above, the computational and experimental pipelines must be executed as a closed, self-validating loop. The ab initio geometry provides the rotational constants used to assign the experimental spectrum; the resulting experimental inertial defect then validates the ab initio geometry.
Fig 2. Self-validating workflow comparing ab initio models with rotational spectroscopy.
Protocol 1: Computational Ab Initio Workflow
Causality Focus: We utilize Cremer-Pople coordinates to reduce the 5-membered ring's conformational space to just two parameters (bending and twisting), eliminating Cartesian coordinate bias during the PES scan.4[4].
Initial Geometry Optimization: Model the 4-imidazolidinone derivative using the MP2 level of theory with a 6-311++G(d,p) basis set to account for electron correlation.
Frequency Calculation: Run a vibrational frequency analysis to confirm the optimized structure is a true minimum (zero imaginary frequencies).
Cremer-Pople PES Scan: Perform a relaxed potential energy surface scan along the out-of-plane twisting coordinate.
Spectroscopic Constant Extraction: Calculate the theoretical rotational constants (
A,B,C
) and nuclear quadrupole coupling constants (
χaa,χbb,χcc
) from the global minimum geometry.
Protocol 2: Experimental Validation via Rotational Spectroscopy
Causality Focus: We utilize a supersonic free-jet expansion rather than a static gas cell. This cools the molecules to their ground vibrational state, preventing spectral clutter from excited puckering states and ensuring the measured inertial defect reflects the true global minimum.2[2].
Sample Vaporization: Vaporize the 4-imidazolidinone sample and seed it into a noble carrier gas (e.g., Argon or Helium).
Supersonic Expansion: Expand the gas mixture through a pinhole nozzle into a vacuum chamber to achieve adiabatic cooling.
Millimeter-Wave Scanning: Irradiate the jet with millimeter waves (e.g., 59.6-74.4 GHz) and record the pure
μb
-type absorption spectrum.
Conformer Assignment & Cross-Validation: Use the theoretical rotational constants from Protocol 1 to assign the spectral lines. Calculate the experimental inertial defect (
Δc
). If
Δc
aligns with the theoretical value (e.g., ~ -16.39 uŲ), the ab initio puckering parameters are successfully validated.
Conclusion
The validation of ab initio calculations for 4-imidazolidinone ring puckering is not merely an academic exercise; it is a foundational requirement for the rational design of peptidomimetics. By coupling MP2-level computational models with the absolute physical truths provided by free-jet rotational spectroscopy, researchers can confidently predict how these rings will behave in biological systems, ultimately leading to more stable and effective therapeutics.
References
Structure and Dynamics of Cyclic Amides: The Rotational Spectrum of 1,3-Dimethyl-2-imidazolidinone
Source: ResearchGate
URL
An efficient approach for solid-phase synthesis of peptidomimetics based on 4-imidazolidinones
Source: ResearchGate
URL
Source: NIH (PMC)
Chemical Physics: N,N0-Dimethylethyleneurea
Source: Adatbank
URL
Comparing Chiral Crystallization Behaviors of Cyclic Hydroxamic Acids: A Technical Guide
Introduction Cyclic hydroxamic acids (CHAs) are highly valued structural motifs in drug development, frequently utilized for their ability to act as potent metalloproteinase inhibitors, nitric oxide (NO) donors, and side...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Cyclic hydroxamic acids (CHAs) are highly valued structural motifs in drug development, frequently utilized for their ability to act as potent metalloproteinase inhibitors, nitric oxide (NO) donors, and siderophore mimetics[1][2]. While their pharmacological profiles are well-documented, their solid-state behaviors—specifically their chiral crystallization dynamics—present fascinating challenges and opportunities for structural chemists.
When synthesizing CHAs via the regioselective cyclocondensation of
α
-amino acid hydroxamates with ketones, the resulting imidazolidin-4-one derivatives exhibit highly divergent crystallization pathways[3][4]. Depending on the steric profile of the precursor, these molecules will either form racemic compounds or undergo spontaneous resolution into enantiopure crystals (conglomerates)[4][5]. This guide objectively compares these behaviors and provides self-validating protocols for their isolation.
Mechanistic Divergence in CHA Crystallization
The crystallization behavior of CHAs is fundamentally dictated by the substitution at the C5 position of the imidazolidin-4-one ring.
Fig 1. Divergent crystallization pathways of achiral vs. chiral cyclic hydroxamic acids.
Comparative Analysis of Crystallization Behaviors
To objectively compare the solid-state properties of these alternatives, we must evaluate the crystallographic data derived from Single-Crystal X-Ray Diffraction (SC-XRD) studies[3][4]. The table below summarizes the structural and thermodynamic differences between achiral and chiral CHA derivatives.
Expertise & Experience: The Causality of Spontaneous Resolution
Why does the achiral glycine derivative (3-hydroxy-2,2-dimethylimidazolidin-4-one) undergo spontaneous resolution while its chiral counterparts do not?
The causality lies at the intersection of conformational flexibility and supramolecular thermodynamics. In solution, the achiral CHA rapidly interconverts between enantiomeric puckered conformations (such as the envelope or half-chair forms of the imidazolidine ring)[6]. During the nucleation phase of crystallization, the energetic payoff of forming a dense, rigid 3D hydrogen-bonding network—involving the N-H, C=O, and N-OH groups—overrides the entropic penalty of segregating the enantiomeric conformers. The molecules "lock" into a single chiral conformation, propagating a homochiral lattice and yielding macroscopic chiral crystals of the
(P,1R,3S)
and
(M,1S,3R)
enantiomers[4][7].
Conversely, when a bulky substituent (like the isobutyl group in valine derivatives) is introduced at the C5 position, the steric hindrance disrupts the potential for a dense homochiral network[3]. To optimize packing efficiency, the crystal lattice minimizes steric clashes by alternating enantiomers. This makes heterochiral packing (a racemic compound) thermodynamically favored over conglomerate formation[3].
Self-Validating Experimental Protocols
To reproduce and validate these crystallization behaviors, follow this self-validating workflow. Every step includes an internal check to ensure the integrity of the structural assignment.
Step 1: Regioselective Synthesis of the CHA
Reaction : Suspend 10 mmol of the target
α
-amino acid hydroxamate (e.g., glycine hydroxamic acid) in 50 mL of anhydrous acetone[4].
Condensation : Reflux the mixture under an inert argon atmosphere for 4-6 hours. The suspension will fully dissolve, indicating complete cyclocondensation.
Validation Check : Evaporate the solvent under reduced pressure. Analyze the crude solid via
1
H NMR. The disappearance of the hydroxamate protons and the appearance of a sharp singlet for the gem-dimethyl protons (~1.4 ppm) validates the regioselective formation of the imidazolidin-4-one ring.
Step 2: Controlled Crystallization
Dissolution : Dissolve the purified CHA in a minimal volume of warm acetone (approx. 40°C) to create a saturated solution.
Growth : Filter the solution through a 0.22
μ
m PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites. Puncture the cap with a needle to allow for slow solvent evaporation at a stable 20°C.
Harvesting : After 48-72 hours, carefully harvest the resulting crystals from the mother liquor.
Validation Check : Visually inspect the crystal habit under a polarized light microscope. Conglomerates (like the glycine derivative) often exhibit well-defined, hemihedral facets indicative of a lack of inversion symmetry, whereas racemic compounds typically display holohedral symmetry.
Step 3: Crystallographic and Chiroptical Validation
SC-XRD : Mount a single crystal on an X-ray diffractometer. For the glycine derivative, the structure will solve in the non-centrosymmetric space group
P212121
[4][7].
Validation Check : Ensure the Flack parameter refines to near 0 (or 1). A value near 0 confirms the absolute configuration of the selected enantiopure crystal, validating the spontaneous resolution.
Polarimetry : To confirm the spontaneous resolution macroscopically, dissolve a single large crystal in a non-racemizing solvent (e.g., cold methanol) and immediately measure the specific rotation
[α]D
. A non-zero value confirms that the initially achiral molecule has crystallized into an enantiopure solid state.
References
[3] Kostyanovsky, R. G., et al. "General Regioselective Synthesis and Crystal Structure of Racemic 5-Substituted 2,2-Dimethyl-3-hydroxyimidazolidin-4-ones." ChemInform / ResearchGate. URL:[Link]
[1] Sheppeck, J. E., et al. "Hydantoin derivatives as metalloproteinase inhibitors / Cyclic hydroxamic acids as metalloproteinase inhibitors." Google Patents (US7655664B2). URL:
[2] "Syntheses and transformations of alicyclic β-aminohydroxamic acids." University of Szeged. URL:[Link]
[6] "An Ab Initio Molecular Orbital Calculation of the Molecular Structure and Conformational Preferences of Imidazolidine and 1,3-Dioxolane." ResearchGate. URL: [Link]
[4] Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). "3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization." Mendeleev Communications (RSC Publishing). URL:[Link]
[7] Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). "3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization." Mendeleev Communications (RSC Publishing). URL:[Link]
[5] Kostyanovsky, R. G. "Remir G Kostyanovsky Russian Academy of Sciences." ResearchGate. URL: [Link]
analytical validation of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- using mass spectrometry
As a Senior Application Scientist, I approach mass spectrometry method development not as a series of isolated steps, but as a cohesive, self-validating system. When tasked with the quantitative analysis of highly polar,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach mass spectrometry method development not as a series of isolated steps, but as a cohesive, self-validating system. When tasked with the quantitative analysis of highly polar, low-molecular-weight compounds, standard reversed-phase methodologies often fail.
This guide provides a rigorous analytical validation of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (commonly referred to as 3-HDMI ), a cyclic hydroxamic acid synthesized via the regioselective condensation of glycine hydroxamic acid with acetone[1]. We will objectively compare its mass spectrometric performance against the traditional industry-standard nitrone, DMPO (5,5-dimethyl-1-pyrroline N-oxide), demonstrating why 3-HDMI offers superior stability, ionization efficiency, and quantitative reliability in biological matrices.
In analytical workflows involving radical trapping, metal chelation, or polar derivatization, the stability of the target analyte is paramount. Traditional linear nitrones like DMPO are notoriously prone to rapid degradation, ring-opening artifacts, and poor ionization efficiencies.
The Structural Advantage of 3-HDMI:
The core advantage of 3-HDMI lies in its sterically hindered imidazolidinone ring and gem-dimethyl groups[1]. This specific geometry prevents the spontaneous tautomerization and oxidative degradation that plague DMPO. In an electrospray ionization (ESI) source, the secondary amine of the imidazolidinone ring acts as a highly efficient proton acceptor. When subjected to acidic mobile phases, 3-HDMI forms a highly stable
[M+H]+
precursor ion at m/z 131.1, yielding a signal-to-noise (S/N) ratio nearly an order of magnitude higher than DMPO under identical conditions.
3-HDMI is highly polar (
logP<0
). If injected onto a standard C18 reversed-phase column, it elutes in the void volume alongside unretained salts and endogenous phospholipids, resulting in massive ion suppression. To counter this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide stationary phase. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring that highly polar metabolomes and cyclic hydroxamic acids are retained and elute well past the matrix suppression zone[2].
Fragmentation Pathway
During Collision-Induced Dissociation (CID), 3-HDMI undergoes a highly specific fragmentation driven by the cleavage of the gem-dimethyl group. The primary loss of acetone (-58 Da) generates a structurally diagnostic product ion at m/z 73.0. This transition is highly specific, avoiding the high background noise typically seen at lower m/z ranges in plasma extracts.
Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathway of 3-HDMI.
Comparative Performance Data
To objectively evaluate 3-HDMI, we validated its quantitative performance in human plasma against DMPO, adhering strictly to the FDA's 2018 Bioanalytical Method Validation Guidance[3].
Data Interpretation: 3-HDMI demonstrates superior benchtop stability and negligible matrix effects compared to DMPO. The tight precision (4.2% CV) easily satisfies the FDA requirement that measurements cannot deviate by more than 15%[3].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology ensures that every step mathematically justifies itself through internal controls.
Step 1: Matrix Preparation & Protein Precipitation
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,
13C3
-3-HDMI). Crash the proteins by adding 150 µL of cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
Causality: Because 3-HDMI is highly polar, traditional liquid-liquid extraction (LLE) with non-polar solvents yields
<10%
recovery. A 3:1 ACN crash perfectly aligns the sample with the high-organic starting conditions of HILIC. This eliminates the need for a dry-down and reconstitution step, which often causes evaporative loss of low-molecular-weight analytes. The SIL-IS continuously corrects for volumetric errors.
Step 2: HILIC Chromatographic Separation
Action: Transfer the supernatant to an autosampler vial and inject 2 µL onto an Amide-HILIC column (1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 20 mM Ammonium Formate in
H2O
(pH 3.0).
Mobile Phase B: 0.1% Formic Acid in ACN.
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.
Causality: The high starting organic concentration (95% B) forces 3-HDMI to partition into the water-enriched layer on the Amide stationary phase[2]. The acidic pH (3.0) ensures the imidazolidinone nitrogen remains fully protonated, preventing peak tailing and maximizing ESI+ droplet charging.
Step 3: System Suitability & Matrix Effect Mapping (Self-Validation Check)
Action: Before running the analytical batch, perform a post-column infusion. Infuse a neat standard of 3-HDMI (100 ng/mL) directly into the mass spectrometer at 10 µL/min via a T-junction, while simultaneously injecting a blank plasma extract through the HILIC column.
Causality: This maps the exact elution zones of ion-suppressing endogenous phospholipids. By visually proving that the steady baseline signal of 3-HDMI does not dip at its specific retention time, you mathematically guarantee the absence of matrix effects, fulfilling strict regulatory guidelines[3].
References
Vystorop, I. V., Lyssenko, K. A., & Kostyanovsky, R. G. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
Lu, W., Su, X., Klein, M. S., Lewis, I. A., Fiehn, O., & Rabinowitz, J. D. (2018). A global HILIC-MS approach to measure polar human cerebrospinal fluid metabolome. Analytica Chimica Acta, 1037, 327-337.[Link]
Standard Operating Procedure: Proper Disposal and Handling of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogen-rich heterocyclic co...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Proper Disposal and Handling of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-
As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogen-rich heterocyclic compounds—such as 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- (a cyclic urea derivative often utilized as an intermediate or organocatalyst)—is a fundamental pillar of laboratory integrity. Improper disposal not only violates environmental regulations but also poses severe respiratory and environmental risks. This guide provides a self-validating, step-by-step methodology for the disposal of this compound, ensuring compliance with federal regulations and minimizing ecological impact.
Chemical Profiling & Mechanistic Hazard Causality
To safely dispose of a chemical, one must first understand its molecular behavior during degradation. 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (
C5H10N2O2
) contains a high mass percentage of nitrogen within its imidazolidinone ring.
The Causality of the Disposal Strategy:
When subjected to standard thermal degradation or low-temperature combustion, the nitrogen atoms in the cyclic urea backbone oxidize to form highly toxic nitrogen oxides (
NO
,
NO2
), collectively known as NOx [1]. Consequently, this material cannot be disposed of in standard municipal waste, nor can it be poured down the drain. It must be routed to a Resource Conservation and Recovery Act (RCRA)-permitted high-temperature incinerator equipped with flue-gas desulfurization and NOx scrubbing systems. Furthermore, as an organic compound, its waste streams must be evaluated under EPA 40 CFR Part 261 to determine if they exhibit hazardous characteristics such as toxicity or ignitability [2].
Quantitative Waste Segregation Parameters
Mixing incompatible waste streams can lead to exothermic reactions, dangerous gas evolution, or the formation of dioxins during incineration (especially if mixed with halogens). All waste containing 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- must be strictly segregated according to the parameters in the table below.
Waste Stream Category
Physical State
Primary Contaminants
Compatible Container
Max Accumulation Time
Terminal Treatment
Solid Organic Waste
Solid (Powder/PPE)
Pure chemical, contaminated filter paper
HDPE Bucket
1 Year (Satellite Area)
High-Temp Incineration (NOx Scrubber)
Halogenated Liquid
Liquid (Organic)
DCM, Chloroform, Catalyst residue
Amber Glass / HDPE
90 Days (Central Area)
High-Temp Incineration
Non-Halogenated Liquid
Liquid (Organic)
EtOAc, MeOH, Catalyst residue
HDPE Carboy
90 Days (Central Area)
Incineration / Fuel Blending
Aqueous Waste
Liquid (Aqueous)
Water, Salts, <1% Organics
Polyethylene Carboy
90 Days (Central Area)
Specialized Wastewater Treatment
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems. By verifying pH and phase separation at each step, you ensure that the waste is chemically stable before it is handed over to Environmental Health and Safety (EHS).
Protocol A: Disposal of Solid Waste (Powders and Consumables)
Collection: Sweep up solid residues using a dedicated, non-sparking anti-static brush. Causality: Never use compressed air or dry sweeping without static control, as the fine powder of the imidazolidinone derivative can form an explosive dust-air mixture and poses an inhalation hazard.
Containerization: Place the solid waste, along with any contaminated single-use PPE (e.g., nitrile gloves, weighing boats), into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Labeling: Affix a hazardous waste label immediately. Explicitly mark the contents as "Solid Organic Waste - Nitrogenous Heterocycle (4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-)".
Storage: Store in a designated satellite accumulation area away from strong oxidizers and strong acids until EHS pickup [1].
Protocol B: Disposal of Liquid Reaction Mixtures
Reaction Quenching: If the imidazolidinone compound is part of an active catalytic cycle or reaction mixture, ensure the reaction is fully quenched. Add a mild aqueous buffer (e.g., saturated
NaHCO3
) dropwise to neutralize any residual electrophiles or acids.
Phase Separation & Validation: Transfer the mixture to a separatory funnel. Allow 10 minutes for complete phase separation. Self-Validation: Test the pH of the aqueous layer; it must be between pH 5 and 9 before proceeding.
Organic Routing: Drain the organic phase into the appropriate waste carboy. Critical Step: You must separate halogenated solvents (like dichloromethane) from non-halogenated solvents (like ethyl acetate). Causality: Incinerating halogenated waste requires specific thermal profiles to prevent the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs).
Aqueous Routing: If the neutralized aqueous wash contains greater than 1% organic residue, it cannot be discharged to the publicly owned treatment works (POTW). It must be collected in an aqueous hazardous waste carboy[2].
Emergency Spill Response Workflow
In the event of an accidental release, rapid containment is critical to prevent environmental contamination and respiratory exposure [3].
Evacuate & Assess: Clear unprotected personnel from the immediate area. Identify if the spill is a dry powder or a liquid solution.
Don PPE: Equip chemical-resistant nitrile gloves, unvented safety goggles, and a lab coat. For large powder spills, a properly fitted N95 or P100 particulate respirator is mandatory.
Liquid Spill Containment: Surround the liquid spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Do not use combustible materials like paper towels for concentrated organic solutions, as they can act as a wick and increase the fire hazard.
Solid Spill Containment: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a dilute ethanol solution) to suppress dust formation before sweeping.
Collection: Scoop the absorbed material into a heavy-duty plastic bag or HDPE bucket using a non-sparking scoop. Seal the container, label it as "Spill Cleanup Debris - 4-Imidazolidinone", and request an emergency EHS pickup.
Disposal Workflow Visualization
The following decision tree dictates the logical routing for all waste streams containing 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-.
Decision tree for the proper segregation and disposal of 4-imidazolidinone waste streams.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press.[Link]
Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).[Link]
American Chemical Society (ACS) CEI/CCS Task Force on Laboratory Waste Management. Guide for Chemical Spill Response. [Link]
Handling
Personal protective equipment for handling 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-
Comprehensive Safety and Handling Guide for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (CAS 485402-09-3) As a Senior Application Scientist, I frequently oversee the integration of novel small molecules into drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (CAS 485402-09-3)
As a Senior Application Scientist, I frequently oversee the integration of novel small molecules into drug discovery and synthetic chemistry pipelines. 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (CAS 485402-09-3) is a[1]. While structurally compact, the presence of the hydroxamic acid moiety presents unique biochemical interactions. This guide provides a self-validating, step-by-step protocol for the safe handling, Personal Protective Equipment (PPE) requirements, and disposal of this compound. We do not just dictate what to wear; we explain the causality behind each safety measure to ensure scientific integrity and operational trust.
Hazard Profiling and Mechanistic Causality
Before selecting PPE, we must understand the chemical and biological risks associated with cyclic hydroxamic acids to establish a self-validating safety system.
Biochemical Reactivity: Hydroxamic acids are well-documented chelators of zinc and iron. In biological systems, they can act as potent inhibitors of metalloenzymes such as , which can lead to unintended epigenetic alterations and cellular toxicity upon accidental exposure[2][3].
Physical State: The compound typically presents as a crystalline solid[1]. The primary operational risk is the inhalation of aerosolized micro-particulate dust during weighing and transfer[4].
Solvent Permeability: In research settings, imidazolidinone derivatives are frequently dissolved in polar aprotic solvents like [5]. DMSO acts as a molecular "Trojan horse," rapidly carrying dissolved solutes through standard latex barriers and human skin, necessitating specific glove materials.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. The quantitative specifications ensure a reliable, self-validating safety barrier.
PPE Category
Specification / Material
Quantitative Standard
Mechanistic Rationale
Hand Protection
Nitrile or Neoprene Gloves
Minimum thickness: 0.11 mm; Breakthrough time > 480 mins
Prevents dermal absorption. Nitrile provides superior resistance to polar aprotic solvents (e.g., DMSO/DMF) compared to standard latex[4].
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 certified
Protects against micro-particulate dust and splash hazards during solvent dissolution[6].
Respiratory
N95 or P100 Particulate Respirator
Filter efficiency
≥
95%
Prevents inhalation of crystalline dust. Essential if handling outside a certified fume hood[4].
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Prevents static build-up which can aerosolize fine powders. Protects against chemical splashes[7].
The following methodology provides a self-validating system for handling 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-.
Step 1: Environmental Validation
Verify that the chemical fume hood has a calibrated face velocity of 80–120 feet per minute (fpm).
Clear the workspace of incompatible materials, specifically strong oxidizing agents[4].
Step 2: PPE Donning and Integrity Check
Don the lab coat and fully button it to the collar.
Put on chemical splash goggles.
Don a pair of nitrile gloves.
Self-Validation Check: Perform an air-inflation test on the gloves prior to donning to ensure there are no microscopic tears or breaches.
Step 3: Weighing and Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Use a grounded, anti-static micro-spatula to transfer the crystalline solid[1].
Causality: Static electricity can cause fine cyclic hydroxamic acid powders to repel and aerosolize, drastically increasing the inhalation risk.
Seal the primary container immediately after transfer to prevent ambient moisture absorption.
Step 4: Dissolution
Transfer the weighed solid to a borosilicate glass vial.
Add the required volume of solvent (e.g., DMSO) slowly using a calibrated micropipette.
Cap the vial and vortex gently. Do not heat aggressively, as hydroxamic acid derivatives can decompose under extreme thermal stress, releasing[8].
Spill Response and Disposal Plans
In the event of a containment breach, follow this procedural guidance to neutralize and dispose of the chemical safely.
Solid Spill Protocol:
Isolate: Evacuate non-essential personnel from the immediate area.
Contain: Do not dry sweep. Causality: Dry sweeping aerosolizes the active compound, spreading the contamination zone.
Neutralize: Lightly mist the spilled powder with a 10% isopropanol/water solution to suppress dust formation.
Collect: Use a damp, disposable absorbent pad to wipe up the material.
Dispose: Place all contaminated materials (including gloves and wipes) into a clearly labeled, sealable hazardous waste container.
Disposal Plan:
Waste containing 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- must never be discharged into the municipal sewer system[6]. It must be segregated as "Halogen-free organic chemical waste" and sent for by a licensed hazardous waste contractor.
Process Visualization
Below is the logical workflow for the safe handling and spill response of this compound.
Workflow for safe handling, dissolution, and spill response of 4-Imidazolidinone derivatives.
References
Vystorop, I. V., et al. "3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization." Mendeleev Communications (RSC Publishing). Available at:[Link]
Komatsu, Y., et al. "Cyclic Hydroxamic-acid-containing Peptide 31, a Potent Synthetic Histone Deacetylase Inhibitor with Antitumor Activity." AACR Journals. Available at: [Link]
"BENZENESULFOHYDROXAMIC ACID Safety Data." LookChem. Available at: [Link]